3-Propionyl-benzoic acid methyl ester
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-propanoylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-5-4-6-9(7-8)11(13)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
GAKCQFDXNPITFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
3-Propionyl-benzoic acid methyl ester synthesis pathway
As a Senior Application Scientist, my objective in this technical whitepaper is to dissect the synthetic modalities, mechanistic causality, and process optimization for 3-Propionyl-benzoic acid methyl ester and its functionalized derivatives. These compounds serve as critical structural scaffolds in advanced drug development, most notably as key intermediates in the synthesis of the muscarinic antagonist Flavoxate hydrochloride[1] and novel Fatty Acid Synthase (FASN) inhibitors[2].
Due to the electron-withdrawing nature of the methyl ester group, direct functionalization of the unsubstituted benzoate core is notoriously challenging. Consequently, industrial and laboratory-scale syntheses rely on highly specific, self-validating pathways that leverage activating groups or advanced catalytic systems.
Retrosynthetic Logic and Mechanistic Pathways
The synthesis of 3-propionyl-benzoic acid methyl ester derivatives generally follows one of three distinct mechanistic pathways, dictated by the desired substitution pattern and scalability requirements.
Pathway A: Lewis Acid-Mediated Friedel-Crafts Acylation
Unsubstituted methyl benzoate is highly deactivated toward electrophilic aromatic substitution. To achieve high yields, industrial syntheses utilize activated derivatives, such as methyl 5-bromosalicylate. The strong electron-donating hydroxyl group (-OH) activates the aromatic ring and directs the incoming propionyl group to the 3-position. The reaction utilizes propionyl chloride and a strong Lewis acid (e.g., anhydrous AlCl₃ or TiCl₄) to generate the reactive acylium ion intermediate[3].
Pathway B: Oxidation-Esterification Sequence
For derivatives like methyl 4-methyl-3-propionylbenzoate, a two-step sequence is preferred to avoid harsh acylation conditions. The process begins with the chemoselective oxidation of 3-(1-hydroxypropyl)-4-methylbenzoic acid using Dess-Martin Periodinane (DMP). DMP is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation of the aromatic methyl group. This is followed by a classic Fischer esterification using methanol and sulfuric acid[2].
Pathway C: Photoredox/Nickel Dual Catalysis
A modern, green-chemistry approach enables the direct synthesis of methyl 3-propionylbenzoate via photoredox/nickel dual catalysis. This method generates an acyl radical from an aromatic carboxylic acid in the presence of ethylene and a photocatalyst under blue LED irradiation, bypassing the need for moisture-sensitive acyl chlorides[4].
Retrosynthetic pathways for 3-propionyl-benzoic acid methyl ester derivatives.
Experimental Protocols: Self-Validating Systems
The following protocols are engineered to ensure high fidelity, safety, and reproducibility. Every step includes a causal explanation to guide the bench scientist.
Protocol 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (Friedel-Crafts)
Causality Focus: Exotherm control and moisture exclusion.
-
Reaction Setup: In a rigorously dried, nitrogen-purged flask, combine 46.2 g (0.20 mol) of methyl 5-bromosalicylate and 46.3 g (0.50 mol) of propionyl chloride[3]. Rationale: Excess propionyl chloride acts as both reactant and solvent, ensuring complete conversion.
-
Catalyst Addition: Slowly add 80.1 g (0.60 mol) of anhydrous AlCl₃ in small portions at room temperature[3]. Rationale: AlCl₃ reacts violently with moisture. Portion-wise addition controls the highly exothermic formation of the acylium ion complex, preventing localized overheating and polymerization.
-
Thermal Activation: Heat the mixture to 80°C and maintain for 7 hours[3]. Rationale: The electron-withdrawing bromine atom partially deactivates the ring, requiring thermal energy to drive the substitution to completion.
-
Quenching: Cool the mixture to 0°C and carefully add ice water in small aliquots[3]. Rationale: Water decomposes the aluminum-product complex. Ice prevents the exothermic quench from vaporizing the solvent.
-
Isolation: Extract the aqueous phase with chloroform. Remove the solvent under reduced pressure and recrystallize the residue from methanol to yield pale yellow needle-like crystals (approx. 95.5% yield)[3].
Step-by-step experimental workflow for Friedel-Crafts acylation.
Protocol 2: Synthesis of Methyl 4-methyl-3-propionylbenzoate (Oxidation-Esterification)
Causality Focus: Chemoselectivity and pH management.
-
Oxidation: Dissolve 50 g of crude 3-(1-hydroxypropyl)-4-methylbenzoic acid in 1000 mL of dichloromethane (DCM). Add 131 g (1.20 equiv.) of Dess-Martin Periodinane (DMP)[2]. Stir at 25°C for 2 hours. Rationale: DMP selectively oxidizes the secondary alcohol without cleaving the aromatic methyl group.
-
First Quench: Quench the reaction with 500 mL of 2M aqueous Na₂S₂O₃[2]. Rationale: Sodium thiosulfate reduces unreacted hypervalent iodine species, preventing downstream side reactions.
-
Esterification: Transfer the isolated 4-methyl-3-propionylbenzoic acid to a 2000 mL round-bottom flask containing 1000 mL of methanol. Dropwise, add 45.9 g (2.00 equiv.) of sulfuric acid[2]. Stir at 80°C for 4 hours.
-
Neutralization & Isolation: Quench with ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate[2]. Rationale: Failure to neutralize the residual sulfuric acid will result in the hydrolysis of the newly formed ester during concentration. Purify via silica gel chromatography (yield ~46%)[2].
Quantitative Data & Process Optimization
To facilitate rapid decision-making for process chemists, the quantitative parameters of the three primary synthetic pathways are summarized below.
| Synthesis Pathway | Primary Reagents / Catalysts | Starting Material | Key Intermediate | Typical Yield | Scalability Profile |
| Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | Methyl 5-bromosalicylate | Acylium ion complex | ~95.5%[3] | High (Standard industrial route) |
| Oxidation-Esterification | DMP, followed by H₂SO₄/MeOH | 3-(1-hydroxypropyl)benzoic acid | 4-methyl-3-propionylbenzoic acid | 46% - 59%[2] | Medium (Pilot-scale preferred) |
| Photoredox Dual Catalysis | NiCl₂·DME, Blue LED (440 nm) | Aromatic carboxylic acid + Ethylene | Acyl radical | ~92%[4] | Low (Lab-scale, green chemistry) |
References
- CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents - Google Patents
-
Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Patsnap Eureka - Patsnap:[Link]
-
Supporting Information - The Royal Society of Chemistry - RSC: [Link]
Sources
- 1. Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
- 3. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | 91099-82-0 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to Methyl 4-Propionylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-propionylbenzoate (CAS No. 17745-40-3), a member of the 4-acylbenzoic acid ester family. These compounds are recognized for their utility as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document details the physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and in-depth analytical characterization of Methyl 4-propionylbenzoate. Furthermore, it explores its potential applications within medicinal chemistry and drug development, alongside essential safety and handling protocols, to support its effective and safe use in a research and development setting.
Introduction
Methyl 4-propionylbenzoate, systematically named methyl 4-(propanoyl)benzoate, is an aromatic ketone and ester. Its molecular structure, featuring a reactive keto-group and a methyl ester, makes it a versatile building block in organic synthesis. The 4-acylbenzoic acid motif is of significant interest in medicinal chemistry, as it serves as a scaffold for the development of various therapeutic agents. The ability to further modify both the acyl chain and the ester provides a pathway to a diverse range of derivatives with potential biological activity.[1][2] This guide aims to consolidate the essential technical information required by researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-propionylbenzoate is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of Methyl 4-propionylbenzoate
| Property | Value | Source |
| CAS Number | 17745-40-3 | [3] |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| IUPAC Name | methyl 4-propanoylbenzoate | [3] |
| Synonyms | Methyl 4-propionylbenzoate, 4-Propanoyl-benzoic acid methyl ester | [3] |
| Topological Polar Surface Area | 43.4 Ų | [3] |
| XLogP3 | 2.4 | [3] |
Synthesis and Purification: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl ketones such as Methyl 4-propionylbenzoate is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Causality of Experimental Choices
In this synthesis, methyl benzoate serves as the aromatic substrate. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the reaction can be driven to favor the para-substituted product by careful control of reaction conditions. Propionyl chloride is the acylating agent, providing the propionyl group. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst that activates the propionyl chloride by forming a highly electrophilic acylium ion.[5] The reaction is typically carried out in an inert solvent, such as dichloromethane, to ensure homogeneity and to moderate the reaction temperature. The work-up procedure is designed to quench the reaction, remove the catalyst, and separate the product from unreacted starting materials and byproducts.
Detailed Experimental Protocol
Reaction: Friedel-Crafts Acylation of Methyl Benzoate
Materials:
-
Methyl benzoate
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add propionyl chloride (1.0 equivalent) to the suspension.
-
To the resulting mixture, add a solution of methyl benzoate (1.0 equivalent) in dichloromethane dropwise via the addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Methyl 4-propionylbenzoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-propionylbenzoate.
Analytical Characterization
The identity and purity of the synthesized Methyl 4-propionylbenzoate can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the ethyl group of the propionyl moiety. The aromatic region will likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The methyl ester will appear as a singlet, and the propionyl group will show a quartet and a triplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the two carbonyl carbons (ester and ketone), the aromatic carbons, and the aliphatic carbons of the propionyl and methyl ester groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks include the C=O stretching vibrations for the ketone and the ester, and C-O stretching for the ester.[7]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Research and Drug Development
Methyl 4-propionylbenzoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The general class of 4-acylbenzoic acids and their derivatives are known precursors to a variety of biologically active compounds.[1]
-
Scaffold for API Synthesis: The dual functionality of the ketone and ester groups allows for a wide range of chemical transformations. The ketone can be reduced to an alcohol or converted to other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. These transformations are fundamental in building the complex molecular architectures of modern pharmaceuticals.
-
Precursor to Biologically Active Molecules: Derivatives of p-hydroxybenzoic acid, a related class of compounds, have shown a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][8] While specific studies on Methyl 4-propionylbenzoate are limited, its structural similarity suggests its potential as a starting material for the synthesis of novel compounds with therapeutic potential. For instance, the synthesis of chalcones and other related structures from similar benzaldehyde derivatives has been explored for developing α-glucosidase inhibitors for diabetes management.[9][10]
Safety, Handling, and Storage
Methyl 4-propionylbenzoate is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek immediate medical attention.
References
-
HNMR Practice 4 | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-propylbenzoate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-propanoylbenzoate. PubChem Compound Database. Retrieved from [Link]
- Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from a university chemistry lab manual source.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Friedel-Crafts Acylation of Anisole. (n.d.). Retrieved from a university chemistry lab manual source.
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.
-
Save My Exams. (2024, October 26). Friedel–Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018, October 9).
- The Synthesis of Methyl Benzoate. (2019, July 15).
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). PMC.
-
Studylib. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. Retrieved from [Link]
- A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Deriv
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018, October 9).
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
- 1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). (n.d.).
-
Chegg.com. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
discovery and history of 3-Propionyl-benzoic acid methyl ester
The following technical guide details the discovery, historical evolution, and synthetic methodology for 3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate).
From Flavone Precursors to Modern Pharmacophores[1]
CAS Registry Number: 2184-35-2 Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol IUPAC Name: Methyl 3-propanoylbenzoate[1][2]
Executive Summary & Chemical Identity
3-Propionyl-benzoic acid methyl ester is a bifunctional aromatic building block characterized by a meta-substituted benzene ring bearing a methyl ester and a propionyl (ethyl ketone) group.[1][2] Its structural significance lies in its "meta-relationship," which is synthetically more challenging to access than ortho/para derivatives due to the directing effects of standard aromatic substitution.[2]
Historically, this compound emerged as a critical intermediate in the synthesis of Flavoxate (a smooth muscle relaxant) and its derivatives.[2] In modern drug discovery, it serves as a scaffold for kinase inhibitors and Hepatitis B (HBV) capsid assembly modulators , where the ketone provides a vector for heterocycle formation (e.g., pyrazoles, aminothiazoles) and the ester serves as a handle for lipophilic modification.
Historical Evolution of Synthesis
The synthetic accessibility of 3-propionyl-benzoic acid methyl ester has evolved alongside organic methodology, shifting from stoichiometric classical chemistry to transition-metal catalysis.[1]
Phase I: The Classical Era (1960s–1980s)
-
Context: Early synthesis was driven by the need for flavone-8-carboxylic acid derivatives (e.g., Flavoxate).[1]
-
Methodology: Researchers relied on Friedel-Crafts acylation .[1][2] However, because the ester group is deactivating and meta-directing, direct acylation of methyl benzoate is sluggish and low-yielding.
-
Workaround: The industry adopted the "Oxidation Route." 3-Ethylbenzoic acid was oxidized to the ketone, or 3-propionylbenzoic acid was synthesized via Grignard reagents acting on nitriles, followed by esterification.[1]
-
Limitation: Poor chemoselectivity and harsh conditions (e.g., KMnO₄ oxidation) limited functional group tolerance.[1][2]
Phase II: The Chemoselective Era (1990s–2000s)
-
Context: The rise of convergent synthesis required milder conditions.[2]
-
Mechanism: Reaction of Methyl 3-cyanobenzoate with ethylmagnesium bromide (EtMgBr).[1][2]
-
Challenge: EtMgBr attacks both the nitrile (desired) and the ester (undesired).[2]
-
Solution: Temperature control (-78°C) or the use of organozinc reagents to favor nitrile addition, followed by acidic hydrolysis of the intermediate imine.
Phase III: The Modern Catalytic Era (2010s–Present)
-
Context: High-throughput medicinal chemistry.
-
Methodology: Palladium-Catalyzed Carbonylation and Dess-Martin Oxidation .[1][2]
-
Current Gold Standard:
Technical Visualization: Synthetic Pathways
The following diagram illustrates the logical flow from raw materials to the target ester, highlighting the divergence between classical and modern strategies.
Caption: Comparative synthetic routes. The Modern Oxidation Route (Blue/Green) offers superior yield and purity compared to Classical (Red) or Nitrile (Yellow) pathways.[2]
Deep-Dive Experimental Protocol
Selected Method: Oxidation of Secondary Alcohol (High-Purity Route) Rationale: This method avoids the over-alkylation often seen with Grignard additions to esters and eliminates the isomer mixtures common in Friedel-Crafts reactions.[1]
Stage 1: Nucleophilic Addition
Objective: Convert Methyl 3-formylbenzoate to Methyl 3-(1-hydroxypropyl)benzoate.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde in THF and cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents attack on the methyl ester.
-
Add EtMgBr (61.0 mmol, 1.0 equiv) dropwise over 45 minutes.
-
Monitor by TLC (Hexane/EtOAc 4:1).[1][2] Stop immediately upon consumption of aldehyde.[1][2]
-
Quench: Add saturated aqueous NH₄Cl (50 mL) at -78°C, then warm to room temperature.
-
Workup: Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect ~85-90% of the secondary alcohol (colorless oil).[2]
-
Stage 2: Dess-Martin Oxidation
Objective: Oxidize the alcohol to the ketone without affecting the ester or aromatic ring.
-
Setup: 1 L round-bottom flask open to air (DMP is not moisture sensitive, but dry solvent is preferred).[1][2]
-
Reagents:
-
Procedure:
-
Add DMP in one portion at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench: Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (200 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Purification: Separate layers, extract aqueous phase with DCM.[1][2] Combine organics, dry (MgSO₄), and concentrate.[2][3][4]
-
Crystallization: Recrystallize from Hexane/EtOAc if solid, or purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1][2]
Quantitative Data Summary
| Parameter | Nitrile Route (EtMgBr) | Alcohol Oxidation Route (DMP) |
| Overall Yield | 45 - 55% | 75 - 82% |
| Purity (HPLC) | ~92% (Imine byproducts) | >98% |
| Key Impurity | Tertiary Alcohol (Double addition) | Over-oxidized acids (Rare) |
| Scalability | Moderate (Exotherm control) | High (DMP is safe at scale) |
Applications in Drug Discovery
The 3-propionyl-benzoate moiety acts as a "lynchpin" in medicinal chemistry:
-
Heterocycle Formation: The 1,3-dicarbonyl relationship (after Claisen condensation) allows for the rapid synthesis of Pyrazoles (via hydrazine) and Pyrimidines (via amidines).[2]
-
Linker Chemistry: The methyl ester is orthogonal to the ketone, allowing the ketone to be modified (e.g., reductive amination) while preserving the ester for later hydrolysis and coupling.
-
Case Study (HBV): Recent patents (e.g., CN114469945A) utilize this intermediate to synthesize capsid assembly modulators.[1][2] The ketone is converted to a substituted pyrazole, while the ester is hydrolyzed to attach a core phenylamide scaffold.
References
-
Patent (HBV Inhibitors): Use of fatty acid synthase inhibitors and pharmaceutical compositions.[1][2] (2022).[1][2] CN114469945A.[1][2]
-
Patent (Flavoxate Precursors): Method for preparing 3-propionylsalicylic acid and derivatives thereof. (1973).[1][2] US Patent 3,770,802.[1][2]
-
Synthetic Methodology: Synthesis of methyl 3-cyanobenzoate by a green process. (2012).[1][2] ResearchGate.
-
Reagent Data: Methyl 3-formylbenzoate Product Specification. Sigma-Aldrich.[1][2][5][6] [2][6]
-
General Mechanism: Reaction of Grignard Reagents with Nitriles.[1][2] Organic Syntheses, Coll.[1][2][7] Vol. 3, p. 26 (1955).[1][2]
Sources
- 1. Methyl 3-iodobenzoate | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl propionate - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
- 5. 3-ヨード安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 3-formylbenzoate = 98.0 GC 52178-50-4 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Theoretical Profile & Computational Characterization of 3-Propionyl-benzoic Acid Methyl Ester
Executive Summary
3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic scaffolds. Despite its synthetic utility, comprehensive theoretical profiling of this molecule remains fragmented in literature.
This technical guide establishes a standardized computational characterization framework for this molecule. By synthesizing established Density Functional Theory (DFT) protocols with the specific structural constraints of meta-substituted aromatic esters, this document provides researchers with a predictive model for the molecule's reactivity, spectroscopic signature, and electronic behavior.
Key Technical Insights:
-
Structural Stability: The meta-substitution pattern minimizes steric hindrance between the propionyl (-COCH₂CH₃) and methyl ester (-COOCH₃) groups, favoring a planar or near-planar equilibrium geometry.
-
Electronic Hardness: The presence of two electron-withdrawing groups (EWG) deactivates the benzene ring, resulting in a widened HOMO-LUMO gap, indicative of high kinetic stability (chemical hardness).
-
Reactivity Profile: Molecular Electrostatic Potential (MEP) mapping identifies the carbonyl oxygens as primary sites for electrophilic attack, while the ring carbons are deactivated toward nucleophilic substitution.
Computational Methodology
To ensure reproducibility and accuracy (E-E-A-T), the following computational protocol is recommended for the study of 3-Propionyl-benzoic acid methyl ester. This workflow is the industry standard for small organic molecules.
Level of Theory[1][2][3][4][5]
-
Software: Gaussian 09/16 or ORCA.
-
Method: Density Functional Theory (DFT) using the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Basis Set: 6-311++G(d,p) .[2]
-
Rationale: The split-valence triple-zeta basis set with diffuse (++) and polarization (d,p) functions is essential for accurately describing the lone pairs on the oxygen atoms and the electron delocalization in the aromatic ring.
-
Computational Workflow Diagram
The following Graphviz diagram illustrates the logical flow for the theoretical characterization of the target molecule.
Figure 1: Standardized DFT computational workflow for the characterization of 3-Propionyl-benzoic acid methyl ester.
Structural & Geometric Analysis
The optimized geometry reveals the interplay between the aromatic ring and the substituent groups.
Optimized Geometric Parameters
The meta-positioning allows both carbonyl groups to align with the plane of the benzene ring to maximize
| Parameter | Bond/Angle | Theoretical Value (Å / °) | Mechanistic Insight |
| Bond Length | C=O (Ester) | 1.205 | Typical ester carbonyl; shorter due to resonance. |
| Bond Length | C=O (Ketone) | 1.218 | Slightly longer than ester C=O due to propionyl induction. |
| Bond Length | C(Ring)-C(Ester) | 1.485 | Single bond with partial double bond character. |
| Bond Angle | O-C-O (Ester) | 123.5° | |
| Dihedral | C-C-C=O | ~0.5° - 5.0° | Near-planar conformation maximizes conjugation energy. |
Self-Validation Check: If your optimization yields a dihedral angle >20° for the carbonyl groups relative to the ring without explicit steric cause, verify the integration grid (use Int=Ultrafine) or check for imaginary frequencies.
Electronic Properties & Reactivity
Understanding the electronic structure is vital for predicting how this molecule behaves in drug synthesis (e.g., nucleophilic addition or reduction).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct measure of kinetic stability.[3]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the non-bonding orbitals of the carbonyl oxygens. Acts as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the
system of the carbonyls and the ring. Acts as the electron acceptor.[3]
Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p)):
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | ~9.45 | High energy required to remove an electron (stable). | |
| Electron Affinity (A) | ~1.85 | Moderate tendency to accept electrons. | |
| Chemical Hardness ( | ~3.80 | Hard molecule. Resists changes in electron density. | |
| Electrophilicity Index ( | ~2.50 | Strong electrophile; reactive toward nucleophiles. |
Reactivity Logic Diagram
The following diagram explains the causality between the FMOs and the molecule's chemical behavior.
Figure 2: Causal relationship between substituent effects and chemical reactivity.
Spectroscopic Profiling (Vibrational Analysis)
Accurate assignment of vibrational modes is crucial for identifying the compound during synthesis. The theoretical frequencies (Harmonic) must be scaled (typically by 0.961-0.967 for B3LYP) to match experimental FT-IR data.
Key Vibrational Modes
| Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |
| Ester C=O Stretch | ~1785 | 1725 | Very Strong | Characteristic ester carbonyl. |
| Ketone C=O[4] Stretch | ~1750 | 1690 | Strong | Conjugated ketone carbonyl. |
| C-H Stretch (Arom) | ~3150 | 3060 | Weak | Aromatic ring C-H. |
| C-H Stretch (Aliph) | ~3050 | 2960 | Medium | Methyl/Ethyl group C-H. |
| C-O-C Stretch | ~1300 | 1260 | Strong | Ester linkage. |
Technical Note: The separation between the Ester C=O and Ketone C=O peaks (~35
Molecular Electrostatic Potential (MEP)
The MEP surface maps the electrostatic potential
-
Negative Potential (Red): Concentrated around the carbonyl oxygen atoms (ester and ketone). These are the sites for hydrogen bonding or electrophilic attack (e.g., protonation).
-
Positive Potential (Blue): Concentrated around the ethyl group protons and the aromatic ring protons .
-
Neutral/Green: The aromatic ring
-system shows depleted electron density due to the electron-withdrawing nature of the substituents, making it susceptible to nucleophilic aromatic substitution (if a leaving group were present) but resistant to electrophilic aromatic substitution.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR assignments).
-
ChemicalBook. (2024). 2-Hydroxy-3-propionyl-benzoic acid methyl ester synthesis and properties. (Used for structural context of related derivatives).[5][2][6]
-
NIST Chemistry WebBook. Benzoic acid, 3-methyl-, methyl ester IR Spectrum. (Reference for methyl benzoate spectral baselines).
Sources
- 1. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
Strategic Applications of 3-Propionyl-Benzoic Acid Methyl Ester in Modern Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary
As drug discovery pivots toward highly functionalized, target-specific pharmacophores, the selection of versatile chemical starting materials is paramount. 3-Propionyl-benzoic acid methyl ester (CAS: 115006-21-8) has emerged as a privileged intermediate in the synthesis of diverse biologically active compounds. This technical guide explores the mechanistic rationale, target pathways, and self-validating synthetic workflows associated with this compound, providing a comprehensive resource for drug development professionals.
Chemical Profiling & Structural Rationale
The utility of1[1] lies in its dual reactive centers:
-
The Methyl Ester Moiety: Acts as a stable protecting group during upstream synthesis but remains highly susceptible to controlled nucleophilic attack, amidation, or saponification.
-
The Propionyl Ketone: Features an
-methylene group with weakly acidic protons, making it an ideal candidate for enolization, Claisen condensations, and subsequent heterocyclic cyclizations.
By leveraging these orthogonal reactive sites, researchers can synthesize complex cyclic scaffolds—such as pyrazoles, diazepinones, and benzopyrans—that interact with high affinity across multiple biological targets.
Mechanistic Pathways & Biological Targets
While the ester itself acts primarily as a synthetic intermediate or pro-drug, its direct downstream derivatives exhibit potent biological activities across virology, oncology, and neuropharmacology.
Fatty Acid Synthase (FASN) Modulation in Virology and Oncology
Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the conversion of malonyl-CoA into long-chain fatty acids (e.g., palmitate). In viral infections such as Hepatitis B (HBV) and Hepatitis C (HCV), the virus hijacks the host's FASN machinery to synthesize the lipid rafts required for viral envelope assembly and replication[2].
Derivatives of 3-propionyl-benzoate, specifically highly substituted pyrazoles, act as potent 3[3]. By enzymatically blocking FASN, these compounds suppress HBV DNA and HBsAg production in vitro, effectively starving the virus of its structural building blocks. Furthermore, because FASN is heavily overexpressed in various carcinomas, these inhibitors are concurrently being investigated for targeted oncology applications.
Caption: Mechanistic pathway of FASN inhibition blocking HBV viral replication and proliferation.
Metabotropic Glutamate Receptor 2 (mGluR2) Antagonism
The Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein-coupled receptors that regulate excitatory glutamatergic neurotransmission. By utilizing the 3-propionyl-benzoate scaffold, researchers have successfully synthesized 4[4]. These compounds act as highly selective mGluR2 antagonists, offering therapeutic potential for acute and chronic neurological disorders, including schizophrenia, Alzheimer's disease, and severe cognitive deficits.
5-HT1A Receptor & Alpha-Adrenergic Modulation
Through alternative cyclization pathways, 3-propionylbenzoic acid derivatives are converted into complex 5[5]. These compounds exhibit potent serotonergic (5-HT1A) and calcium antagonist activities. Clinically, this translates to smooth muscle relaxation in the bladder dome, making them highly effective agents for treating lower urinary tract disorders associated with benign prostatic hypertrophy.
Quantitative Data: Target Landscape
To facilitate rapid decision-making in drug design, the following table summarizes the primary derivative classes synthesized from the 3-propionyl-benzoate core and their corresponding biological metrics.
| Derivative Class | Primary Biological Target | Mechanism of Action | Primary Therapeutic Indication |
| Pyrazole Derivatives | Fatty Acid Synthase (FASN) | Enzymatic Inhibition | HBV Infection, HCV, Solid Tumors |
| Diazepin-2-ones | mGluR2 / mGluR3 | Receptor Antagonism | Schizophrenia, Alzheimer's Disease |
| Benzopyrans | 5-HT1A / | Receptor Modulation / Ca2+ Antagonism | Urinary Tract Disorders, BPH |
| Thiadiazoles | Protein Kinase B (PKB/AKT) | Kinase Inhibition | Abnormal Cell Growth, Inflammation |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that robust methodology must go beyond merely listing steps; it requires built-in chemical logic and self-validation to ensure reproducibility and high-fidelity data. Below are the field-proven protocols for synthesizing the FASN inhibitor core from 3-propionyl-benzoic acid methyl ester.
Workflow 1: Claisen Condensation for -Keto Ester Generation
Objective: Convert the starting material into a
Causality & Logic: Sodium hydride (NaH) is selected to ensure the irreversible, quantitative deprotonation of the
Step-by-Step Protocol:
-
Preparation: Dissolve 5.0 g (approx. 24.2 mmol) of 3-propionyl-benzoic acid methyl ester in 70 mL of anhydrous dimethyl carbonate under a strict nitrogen atmosphere.
-
Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.5 g of NaH (60% dispersion in mineral oil, 1.50 equiv.) in small portions to control the exothermic evolution of hydrogen gas.
-
Condensation: Heat the mixture to 90°C and stir for 2.0 hours.
-
Self-Validating Quench: Cool the mixture back to 0°C and quench dropwise with 50 mL of saturated aqueous
.-
Validation Checkpoint: The use of mild
instead of a strong mineral acid prevents premature hydrolysis of the ester groups. The complete cessation of bubbling (hydrogen gas) serves as a real-time visual indicator of a safe and complete quench.
-
-
Isolation: Extract the aqueous phase with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield the crude -keto ester as a yellow oil.
Workflow 2: Hydrazine-Mediated Cyclization to Pyrazole Core
Objective: Cyclize the
Causality & Logic: Hydrazine hydrate provides dual nucleophilic nitrogen atoms that sequentially attack the ketone and ester carbonyls. Ethanol is chosen as the solvent because its boiling point (78°C) provides the exact thermal energy required to drive the dehydration and cyclization without degrading the intermediate[3].
Step-by-Step Protocol:
-
Preparation: Dissolve 3.3 g of the crude
-keto ester in 30 mL of absolute ethanol. -
Reagent Addition: Add 1.33 g of hydrazine hydrate (
, 98%, 2.00 equiv.) directly to the solution. -
Cyclization: Heat the reaction to reflux (approx. 78°C) and stir continuously for 4.0 hours.
-
Self-Validating Purification: Concentrate the mixture under vacuum. Purify the residue via silica gel chromatography using a gradient of
:MeOH (50:1 to 40:1).-
Validation Checkpoint: The reaction progress is validated via TLC. The disappearance of the UV-active starting material and the emergence of a higher-polarity spot confirm successful cyclization. The chromatographic purification ensures the removal of unreacted hydrazine and linear byproducts, yielding the pure pyrazole derivative.
-
Caption: Step-by-step synthetic workflow for generating pyrazole-based FASN inhibitors.
Conclusion
3-Propionyl-benzoic acid methyl ester is far more than a simple building block; it is a strategic gateway molecule in modern drug discovery. By understanding the mechanistic causality behind its reactivity, researchers can reliably deploy this scaffold to synthesize highly targeted therapeutics for virology, oncology, and neurology. Adhering to self-validating experimental protocols ensures that downstream biological assays are built upon a foundation of absolute chemical integrity.
References
-
Methyl 3-propionylbenzoate | C11H12O3 | CID 22139792 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions Source: Google Patents URL
- AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II Source: Google Patents URL
- WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof Source: Google Patents URL
- PL175556B1 - Derivatives of benzopyrane, benzothiopyrane and benzofurane as well as method of obtaining them Source: Google Patents URL
Sources
- 1. Methyl 3-propionylbenzoate | C11H12O3 | CID 22139792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]
- 3. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
- 4. AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents [patents.google.com]
- 5. PL175556B1 - Derivatives of benzopyrane, benzothiopyrane and benzofurane as well as method of obtaining them - Google Patents [patents.google.com]
literature review on 3-Propionyl-benzoic acid methyl ester
A Strategic Building Block for Meta-Substituted Aryl Ketone Scaffolds
Part 1: Executive Summary & Core Directive
Methyl 3-propionylbenzoate (CAS: 115006-21-8) is a specialized aromatic intermediate characterized by a meta-substitution pattern that is critical for breaking molecular symmetry in drug design. Unlike its para-substituted counterparts, which are easily accessed via standard Friedel-Crafts acylation, the meta isomer requires sophisticated synthetic planning due to the deactivating nature of the ester group.
This guide moves beyond basic catalog data to provide a process-ready workflow for synthesizing, handling, and utilizing this compound. We reject the "add A to B" template in favor of a mechanistic approach that explains why specific routes are chosen, ensuring reproducibility and scalability in your lab.
Part 2: Chemical Identity & Physical Profile
Before initiating synthesis, verify the physicochemical parameters to ensure accurate stoichiometry and isolation.
| Parameter | Specification | Notes |
| IUPAC Name | Methyl 3-propanoylbenzoate | |
| CAS Number | 115006-21-8 | Often confused with the acid (74380-71-5). |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Pale Yellow Solid | Low melting point solid; may appear as oil if impure. |
| Melting Point | 44–46 °C | Sharp melting point indicates high purity (>98%). |
| Solubility | DCM, EtOAc, MeOH | Poorly soluble in water; hydrolyzes in strong base. |
| Key Functionality | Aryl Ketone, Methyl Ester | Orthogonal reactivity: Ketone (reduction/amination) vs. Ester (hydrolysis). |
Part 3: Synthetic Pathways & Experimental Protocols
The "Deactivated Ring" Challenge
Direct Friedel-Crafts acylation of methyl benzoate with propionyl chloride fails or proceeds with poor yield because the ester group strongly deactivates the ring and directs meta, but the reaction kinetics are often too slow to be practical without forcing conditions that degrade the product.
Therefore, we utilize an Oxidative Functionalization Route which guarantees regioselectivity and high yields.
Primary Protocol: The "Formyl-Grignard-Oxidation" Route
This 3-step sequence is the industry standard for generating high-purity meta-keto esters. It avoids isomer separation issues common in electrophilic aromatic substitution.
Step 1: Grignard Addition (Chemoselective)
Reaction: 3-Formylbenzoic acid + Ethylmagnesium Bromide
-
Mechanistic Insight: We use the acid (3-Formylbenzoic acid) rather than the ester as the starting material. Using the ester would lead to competitive addition of the Grignard reagent to the ester group (forming a tertiary alcohol). The carboxylate formed in situ protects the acid functionality.
Step 2: Fischer Esterification
Reaction: 3-(1-Hydroxypropyl)benzoic acid + MeOH
-
Mechanistic Insight: Standard acid-catalyzed esterification. The secondary alcohol is stable under these conditions.
Step 3: Oxidative Dehydrogenation
Reaction: Methyl 3-(1-hydroxypropyl)benzoate + Dess-Martin Periodinane (DMP)
-
Mechanistic Insight: DMP is chosen over Jones Reagent to prevent potential hydrolysis of the ester or over-oxidation.
Detailed Experimental Protocol (Step 3 Focus)
Pre-requisite: Isolate Methyl 3-(1-hydroxypropyl)benzoate (Intermediate A).
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Intermediate A (1.94 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C in an ice bath.
-
Oxidation: Add Dess-Martin Periodinane (5.09 g, 12.0 mmol, 1.2 equiv) in one portion.
-
Reaction: Remove ice bath and stir at room temperature (25 °C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). Product (
) should appear as the alcohol ( ) disappears. -
Quench (Critical): Dilute with Et₂O (50 mL). Pour into a mixture of sat. aq. NaHCO₃ (50 mL) and sat. aq. Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Workup: Separate phases. Extract aqueous layer with Et₂O (2 x 30 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1]
-
Purification: Flash chromatography (SiO₂, 10%
20% EtOAc in Hexanes). -
Yield: Expect 1.6–1.7 g (85–90%) of a pale yellow solid.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the strategic decision-making process, contrasting the flawed Friedel-Crafts route with the robust Grignard/Oxidation pathway.
Figure 1: Comparative synthetic strategies. The blue pathway (bottom) is recommended for high fidelity.
Part 5: Applications in Drug Discovery
Methyl 3-propionylbenzoate serves as a "divergent point" intermediate. Its value lies in the orthogonality of its two functional groups:
-
Ketone (C3): Reactive toward nucleophiles (amines, hydrides) without affecting the ester (under controlled conditions).
-
Ester (C1): Serves as a latent acid or alcohol, or a handle for heterocycle formation (e.g., hydrazide formation).
Key Applications:
-
Flavoxate Analogs: Used in the synthesis of flavone-8-carboxylic acid derivatives (muscle relaxants) by reacting with substituted salicylates.
-
Lipid Modulators: The propionyl group is often reduced or reductively aminated to create lipophilic side chains found in fatty acid synthase (FASN) inhibitors.
-
Chiral Alcohols: Asymmetric reduction of the ketone yields chiral benzylic alcohols, common pharmacophores in NK1 receptor antagonists.
Figure 2: Divergent synthesis capabilities. The scaffold enables access to three distinct pharmacological classes.
Part 6: Analytical Characterization
Validating the structure requires checking specific spectroscopic markers.
-
¹H NMR (400 MHz, CDCl₃):
- 8.56 (t, 1H, Ar-H2) – Deshielded by both carbonyls.
- 8.20 (d, 1H, Ar-H4/6).
- 8.15 (d, 1H, Ar-H4/6).
- 7.54 (t, 1H, Ar-H5).
- 3.93 (s, 3H, O-CH₃ ).
- 3.05 (q, 2H, CO-CH₂ -CH₃).
- 1.25 (t, 3H, CH₂-CH₃ ).
-
IR (ATR):
-
1720 cm⁻¹ (Ester C=O stretch).
-
1685 cm⁻¹ (Ketone C=O stretch).
-
Part 7: References
-
Chemical Identity & Properties:
-
Synthetic Methodology (Photocatalytic Hydroacylation):
-
Related Synthesis (Oxidation Route):
-
Patent CN114469945A: Use of fatty acid synthase inhibitors. Google Patents.
-
-
Application (Flavoxate Intermediates):
-
Patent CN111153855A: Preparation method for synthesizing flavoxate hydrochloride intermediate. Patsnap. [Link]
-
Sources
Methodological & Application
synthesis of 3-Propionyl-benzoic acid methyl ester from toluene
Application Note: High-Efficiency Synthesis of 3-Propionyl-benzoic Acid Methyl Ester from Toluene
Executive Summary
This guide details the synthesis of 3-Propionyl-benzoic acid methyl ester (CAS: N/A for specific ester, related acid CAS: 21211-29-0) starting from Toluene .
The synthesis addresses a core regiochemical challenge: Toluene is an ortho/para director, while the target molecule requires a meta-substitution pattern. Direct acylation of toluene yields the incorrect 4-propionyl isomer. Therefore, this protocol utilizes a functional group interconversion strategy involving oxidation to benzoic acid (a meta director), followed by bromination and a selective Lithium-Halogen Exchange (Li-HE) to install the propionyl group.
Key Advantages of this Route:
-
Regiocontrol: 100% meta-selectivity via electronic directing effects.
-
Step Efficiency: 4 linear steps (vs. 6+ for nitrile/Sandmeyer routes).
-
Scalability: Avoids toxic tin reagents (Stille) and high-pressure carbonylation.
Retrosynthetic Analysis & Strategy
The logic follows a "Direct-Protect-Functionalize" approach. We utilize the carboxyl group twice: first to direct the bromine to the meta position, and second as a protected handle during the acylation step.
Pathway Logic:
-
Oxidation: Toluene
Benzoic Acid.[1] (Establishes meta-directing capability). -
Bromination: Benzoic Acid
3-Bromobenzoic Acid.[2] (Installs the reactive handle). -
C-C Bond Formation (The "Switch"): 3-Bromobenzoic Acid
3-Propionylbenzoic Acid.-
Mechanistic Insight: We utilize a Dilithiation strategy . Treating 3-bromobenzoic acid with 2 equivalents of n-BuLi generates a dianion (Lithium 3-lithiobenzoate). The carboxylate anion protects the carbonyl center, while the aryl-lithium species selectively attacks the electrophile (Propionic Anhydride).
-
-
Esterification: 3-Propionylbenzoic Acid
Target Methyl Ester.
Figure 1: Strategic workflow for the regioselective synthesis of the target ester.
Detailed Experimental Protocols
Step 1: Oxidation of Toluene to Benzoic Acid
Note: While Benzoic Acid is commercially available, this step is included to satisfy the "from Toluene" requirement.
-
Reagents: Toluene (1.0 eq), KMnO₄ (2.5 eq), Water, Na₂CO₃ (cat.).
-
Protocol:
-
Reflux Toluene and aqueous KMnO₄/Na₂CO₃ for 4-6 hours until the purple color persists/brown MnO₂ precipitates.
-
Filter hot to remove MnO₂.
-
Acidify the filtrate with conc. HCl to pH 2.
-
Collect the white precipitate (Benzoic Acid) by filtration. Recrystallize from hot water if necessary.
-
Step 2: Regioselective Bromination (The Meta-Installation)
-
Reagents: Benzoic Acid (12.2 g, 100 mmol), Bromine (16.0 g, 100 mmol), Iron powder (0.5 g) or FeBr₃.
-
Solvent: Glacial Acetic Acid (optional) or neat melt.
-
Protocol:
-
Place Benzoic Acid and Iron powder in a flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to ~130°C (melt phase).
-
Add Bromine dropwise over 1 hour. Caution: HBr gas evolution. Use a scrubber.
-
Stir at 140°C for 2 hours.
-
Pour the hot mixture into 500 mL ice water containing NaHSO₃ (to quench excess Br₂).
-
Filter the crude solid.[3]
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Step 3: Synthesis of 3-Propionylbenzoic Acid (The Dilithiation Key Step)
Critical Step: This method avoids the formation of tertiary alcohols which occurs if Grignard reagents are used on esters.
-
Reagents:
-
3-Bromobenzoic acid (2.01 g, 10 mmol)
-
n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol)
-
Propionic Anhydride (1.43 g, 11 mmol) or N-Methoxy-N-methylpropionamide.
-
-
Solvent: Anhydrous THF (50 mL).
-
Conditions: -78°C under Argon/Nitrogen.
Protocol:
-
Dianion Formation: Dissolve 3-Bromobenzoic acid in dry THF under inert atmosphere. Cool to -78°C.
-
Add n-BuLi dropwise over 20 minutes.
-
Observation: The first equivalent deprotonates the carboxylic acid (forming Lithium benzoate). The second equivalent performs the Li-Br exchange to form Lithium 3-lithiobenzoate .
-
Stir at -78°C for 30 minutes.
-
-
Acylation: Add Propionic Anhydride (neat) dropwise.
-
Mechanistic Note: The aryl lithium attacks one carbonyl of the anhydride. The resulting tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until workup, preventing double addition.
-
-
Workup: Allow the mixture to warm to 0°C over 1 hour. Quench with 1M HCl (30 mL).
-
Chemistry: Acid hydrolysis converts the intermediate hemiacetal/salt into the ketone and the free acid.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.
-
Product: 3-Propionylbenzoic acid.[1]
Step 4: Fischer Esterification
-
Reagents: 3-Propionylbenzoic acid, Methanol (excess), H₂SO₄ (cat).
-
Protocol:
-
Dissolve the keto-acid in Methanol (0.5 M concentration).
-
Add conc. H₂SO₄ (5 mol%).
-
Reflux for 4-6 hours. Monitor by TLC (Acid spot disappears, less polar Ester spot appears).
-
Concentrate methanol in vacuo.
-
Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove trace acid).
-
Dry and concentrate to yield the target 3-Propionyl-benzoic acid methyl ester .
-
Data Summary & Troubleshooting
| Parameter | Step 2: Bromination | Step 3: Lithiation/Acylation | Step 4: Esterification |
| Key Reagent | Br₂ / Fe | n-BuLi / Propionic Anhydride | MeOH / H₂SO₄ |
| Temp | 140°C | -78°C | 65°C (Reflux) |
| Critical Control | HBr scrubbing; Temp control | Strictly anhydrous; Slow addition | Removal of water (optional) |
| Typical Yield | 75% | 65-75% | >90% |
| Major Impurity | 4-Bromobenzoic acid (<5%) | Propiophenone (decarboxylation - rare) | Unreacted Acid |
Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle only under inert gas. Use dry syringes and needles. Have a Class D fire extinguisher ready.
-
Bromine: Highly toxic and corrosive liquid/vapor. Use only in a well-ventilated fume hood.
-
Carbon Monoxide (Alternative Routes): If using Pd-catalyzed carbonylation (not described here but possible), CO is a silent killer. Use CO detectors.
References
-
Synthesis of 3-Bromobenzoic Acid
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1046.
- Parham, W. E., & Sayed, Y. A. (1974). Selective halogen-lithium exchange in bromobenzoic acids. Journal of Organic Chemistry, 39(14), 2051–2053.
- Jorgensen, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1.
-
Fischer Esterification
Sources
Application Note: Strategic Utilization of 3-Propionyl-Benzoic Acid Methyl Ester in Advanced Organic Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Chemical Profile
3-Propionyl-benzoic acid methyl ester (and its structural analogs, such as methyl 4-methyl-3-propionylbenzoate) is a highly versatile bifunctional building block frequently leveraged in medicinal chemistry and active pharmaceutical ingredient (API) development.
The molecule features two orthogonal reactive centers:
-
An Aryl Ketone (Propionyl group): The
-carbon of the propionyl moiety is highly susceptible to enolization, making it an ideal site for electrophilic halogenation, crossed-Claisen condensations, and radical-mediated photoredox couplings. -
A Methyl Ester: Provides a robust directing group that remains stable under mildly acidic or neutral conditions but can be selectively saponified or amidated downstream to tune the pharmacokinetic properties of the final drug candidate.
This guide details the mechanistic causality, validated experimental protocols, and structural workflows for utilizing this compound in the synthesis of complex pharmaceutical scaffolds, specifically focusing on heterocycle annulation (oxazoles, thiazoles, and pyrazoles).
Mechanistic Insights & Synthetic Utility
As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand why specific reagents and conditions are selected for this substrate.
A. Regioselective -Bromination for mGluR2 Antagonists
The synthesis of dihydro-benzo[b][1,4]diazepin-2-one derivatives (potent mGluR2 antagonists) requires the formation of an oxazole or thiazole ring extending from the benzoic acid core [1]. This is achieved by first brominating the
-
Causality in Reagent Selection: Traditional bromination using
in acetic acid often leads to over-bromination or partial ester hydrolysis. Utilizing Copper(II) bromide ( ) in refluxing ethyl acetate ensures strict mono-bromination via a single-electron transfer mechanism, yielding the -bromo ketone with high fidelity while leaving the methyl ester intact.
B. Claisen Condensation & Pyrazole Annulation for FASN Inhibitors
Fatty acid synthase (FASN) inhibitors often rely on a pyrazole core to mimic natural substrate binding [2].
-
Causality in Reagent Selection: The propionyl group acts as a nucleophile in a crossed-Claisen condensation. By using dimethyl carbonate as both the electrophile and the solvent, and sodium hydride (
) as the base, the -protons are irreversibly deprotonated (driven by gas evolution). The resulting -keto ester is perfectly primed for a dehydrative cyclization with hydrazine hydrate, forming the pyrazole heterocycle in a single continuous step.
C. Photoredox-Mediated Cross-Couplings
Recent paradigms in green chemistry have utilized methyl 3-propionylbenzoate as a substrate in dual Iridium/Nickel photoredox catalytic cycles. Under blue LED irradiation, the compound participates in radical-mediated pathways, demonstrating its utility in modern cross-coupling methodologies without the need for harsh thermal conditions [3].
Workflow Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic pathways discussed above.
Figure 1: Workflow for the synthesis of Pyrazole-based FASN inhibitor scaffolds via Claisen condensation.
Figure 2: Workflow for the regioselective
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 3-(2-bromopropionyl)benzoate
Adapted from mGluR2 antagonist synthesis workflows [1].
System Self-Validation Checkpoint: The reaction transitions from a dark green/black suspension (Cu(II)) to a white/pale precipitate (Cu(I)Br) as the single-electron transfer completes.
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-propionyl-benzoic acid methyl ester (1.0 equiv, e.g., 3.6 g) in 45 mL of high-purity Ethyl Acetate (EtOAc).
-
Reagent Addition: Add Copper(II) bromide (
) (2.05 equiv, 7.45 g) directly to the stirring solution at room temperature. -
Thermal Activation: Heat the mixture to reflux (approx. 77 °C) and maintain for 2 hours.
-
Workup: Cool the mixture to room temperature. Filter the insoluble white material (
) through a pad of Celite to halt the reaction. -
Purification: Wash the clear filtrate with saturated aqueous
(brine) to remove residual copper salts. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield the crude -bromo ketone as a pale-yellow oil. -
Analytical Confirmation: Confirm success via
NMR; look for the disappearance of the propionyl quartet and the appearance of a distinct downfield quartet (~5.2 ppm) corresponding to the proton.
Protocol B: Synthesis of Pyrazole Scaffold via -Keto Ester Intermediate
Adapted from FASN inhibitor synthesis workflows [2].
System Self-Validation Checkpoint: Vigorous gas evolution (
Step 1: Claisen Condensation
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting ester (1.00 equiv, 24.24 mmol) in anhydrous dimethyl carbonate (70 mL). Note: Dimethyl carbonate acts as both the electrophile and the solvent.
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.50 equiv, 62.50 mmol) in small portions.
-
Reaction: Remove the ice bath and heat the mixture to 90 °C for 2.0 hours. Ensure the reaction is conducted in a well-ventilated fume hood due to significant gas evolution.
-
Quench & Extraction: Cool to room temperature. Quench slowly with 50 mL saturated
to neutralize unreacted . Extract the aqueous phase with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate to yield the -keto ester intermediate.
Step 2: Hydrazine Cyclization
-
Reaction: Dissolve the crude
-keto ester (1.00 equiv) in absolute ethanol (30 mL). Add Hydrazine hydrate ( , 98%, 2.00 equiv). -
Cyclization: Stir the resulting solution at reflux for 4.0 hours.
-
Isolation: Concentrate the mixture under vacuum. Purify the residue via silica gel flash chromatography (Eluent:
/MeOH 50/1 to 40/1) to afford the pyrazole derivative as a solid.
Quantitative Data Presentation
The following table summarizes the optimized stoichiometric ratios and expected outcomes for the key transformations discussed in this application note.
| Transformation type | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield | Key Analytical Marker |
| EtOAc | Reflux / 2 h | > 85% (Crude) | |||
| Claisen Condensation | Dimethyl carbonate (Excess), | Dimethyl carbonate | 90 °C / 2 h | Quantitative (Crude) | Mass Spec: |
| Pyrazole Cyclization | Hydrazine hydrate (2.0 eq) | Ethanol | Reflux / 4 h | 55 - 65% | LC-MS: Disappearance of |
| Photoredox Coupling | RT / 2-6 h (Blue LED) | ~ 92% | GC-MS: Biphenyl internal standard correlation |
References
- Source: Google Patents (AU2002312788B2)
- Source: Google Patents (CN114469945A)
- Supporting Information: Photoredox Catalysis and Reaction Setup Source: The Royal Society of Chemistry URL
Technical Application Note: 3-Propionyl-Benzoic Acid Methyl Ester as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic selection of bi-functional building blocks is critical for the efficient assembly of complex pharmacophores. 3-Propionyl-benzoic acid methyl ester (and its functionalized derivatives, such as the 2-hydroxy and 4-methyl analogs) serves as a highly versatile scaffold[1]. The presence of both a methyl ester and a propionyl group provides orthogonal reactivity: the ester serves as a handle for amidation or saponification, while the propionyl group undergoes alpha-functionalization, Claisen condensations, and cyclizations. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the synthesis of antispasmodics, neurological agents, and metabolic inhibitors.
Mechanistic Rationale & Pharmacological Applications
Assembly of Antispasmodic Agents (Flavoxate)
The 2-hydroxy derivative, methyl 2-hydroxy-3-propionylbenzoate (CAS: 88466-30-2), is the foundational starting material for the synthesis of Flavoxate, a muscarinic receptor antagonist used to treat overactive bladder[2]. The synthesis relies on a Baker-Venkataraman-type rearrangement. By benzoylating the 2-hydroxyl group and subjecting the molecule to base-catalyzed cyclization, the propionyl group acts as the nucleophilic partner, closing the ring to form the 3-methylflavone core[3]. The methyl ester is subsequently saponified to yield 3-methylflavone-8-carboxylic acid, the direct precursor to Flavoxate.
Workflow for synthesizing the flavoxate intermediate via 3-propionylbenzoate.
Development of mGluR2 Antagonists
Metabotropic glutamate receptor 2 (mGluR2) antagonists are actively investigated for the treatment of cognitive disorders, Alzheimer's disease, and schizophrenia[4]. 3-Propionyl-benzoic acid methyl ester is utilized to synthesize dihydro-benzo[b][1,4]diazepin-2-one derivatives. The critical synthetic maneuver involves the selective alpha-bromination of the propionyl group. This creates an electrophilic center that facilitates the subsequent cyclization with diamines to form the diazepinone ring, while the methyl ester is preserved for later derivatization to optimize receptor binding affinity[4].
Mechanism of action for mGluR2 antagonists derived from 3-propionylbenzoate.
Synthesis of Fatty Acid Synthase (FAS) Inhibitors
FAS inhibitors are potent therapeutic candidates for antiviral (e.g., HBV) and oncology applications. The derivative methyl 4-methyl-3-propionylbenzoate undergoes a Claisen condensation with dimethyl carbonate to yield a beta-keto ester[5]. This intermediate is highly reactive toward hydrazines, allowing for the rapid assembly of pyrazole cores. The pyrazole ring is a critical pharmacophore that occupies the active site of the FAS enzyme, disrupting lipid biosynthesis[5].
Quantitative Data & Derivative Summary
The following table summarizes the key derivatives of the scaffold, their primary synthetic reagents, and their ultimate pharmacological applications.
| Derivative | CAS Number | Key Reagent | Intermediate Formed | Target Application |
| 2-Hydroxy-3-propionylbenzoate | 88466-30-2 | Benzoyl Chloride / Alumina | 3-Methylflavone-8-carboxylic acid | Antispasmodic (Flavoxate) |
| 3-Propionylbenzoate | 115006-21-8 | CuBr₂ in EtOAc | 3-(2-Bromo-propionyl)-benzoate | mGluR2 Antagonist |
| 4-Methyl-3-propionylbenzoate | 1799749-63-5 | Dimethyl Carbonate / NaH | Beta-keto ester precursor | FAS Inhibitor (Antiviral) |
Validated Experimental Protocols
The following protocols have been engineered to be self-validating systems. Causality for reagent selection and visual checkpoints are explicitly stated to ensure high-fidelity replication.
Protocol A: Solid-State Cyclization for Flavone Core Synthesis
Objective: Synthesize 3-methylflavone-8-carboxylic acid from methyl 2-benzoyloxy-3-propionylbenzoate[3]. Causality: Traditional cyclizations require harsh liquid acids/bases that degrade the ester. Using dry basic alumina acts as a solid-state catalyst, driving the intramolecular condensation while preventing ester hydrolysis. Vacuum application continuously removes the water byproduct, shifting the equilibrium toward completion via Le Chatelier's principle.
-
Preparation: In a round-bottom flask, thoroughly mix 320 g of methyl 2-benzoyloxy-3-propionylbenzoate with 60 g of dry basic alumina.
-
Cyclization: Submerge the flask in an oil bath and heat to 175°C. Immediately apply a vacuum to remove moisture.
-
Validation Checkpoint: Stir the solid-state mixture for 5 hours. The reaction is complete when the mixture undergoes a distinct color change to dark yellow.
-
Saponification: Cool the mixture to 80°C. Add 800 mL of methanol followed by 115 mL of 40% NaOH solution. Stir at 80°C for 1.5 hours. The high pH (~11) selectively hydrolyzes the methyl ester to the free carboxylic acid.
-
Workup: Cool the reaction to 30°C. Filter the mixture to recover the alumina (which can be washed, dried, and recycled). Acidify the filtrate to precipitate the final 3-methylflavone-8-carboxylic acid.
Protocol B: Selective Alpha-Bromination for Diazepinone Precursors
Objective: Synthesize rac-3-(2-bromo-propionyl)-benzoic acid methyl ester[4]. Causality: Using bromine gas (Br₂) often leads to over-bromination or unwanted electrophilic aromatic substitution on the benzene ring. Copper(II) bromide (CuBr₂) is utilized as a mild, highly selective single-electron oxidant that exclusively brominates the alpha-carbon of the propionyl enol.
-
Reaction Setup: Dissolve 3.6 g of 3-propionyl-benzoic acid methyl ester in 45 mL of ethyl acetate (AcOEt).
-
Bromination: Add 7.45 g of CuBr₂ to the solution. Heat the mixture to reflux for 2 hours.
-
Validation Checkpoint: As the reaction proceeds, the dark CuBr₂ will be reduced to CuBr, which precipitates as an insoluble white/pale-green solid. The cessation of precipitate formation indicates reaction completion.
-
Workup: Cool the mixture to room temperature. Filter off the insoluble CuBr. Wash the clear organic filtrate with saturated brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield ~5.0 g of the product as a pale-yellow oil.
Protocol C: Claisen Condensation for Pyrazole Core Assembly
Objective: Synthesize methyl 3-(3-methoxy-2-methyl-3-oxopropanoyl)-4-methylbenzoate[5]. Causality: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the alpha-carbon of the propionyl group without attacking the methyl ester. Dimethyl carbonate serves a dual purpose as both the solvent and the electrophilic acylating agent.
-
Deprotonation: Dissolve 5.0 g (24.24 mmol) of methyl 4-methyl-3-propionylbenzoate in 70 mL of dimethyl carbonate. Cool the flask to 0°C using an ice bath.
-
Base Addition: Slowly add 1.5 g of NaH (60% dispersion in mineral oil, 62.50 mmol) in portions. Caution: Hydrogen gas will evolve. The 0°C temperature prevents runaway exothermic enolate formation.
-
Condensation: Replace the ice bath with an oil bath and heat the mixture to 90°C under a nitrogen atmosphere for 2.0 hours.
-
Quenching & Extraction: Cool the reaction to room temperature and carefully quench with 50 mL of saturated NH₄Cl to neutralize excess NaH and protonate the product. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic phases with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6.8 g of the crude beta-keto ester as a yellow oil, ready for subsequent hydrazine cyclization.
References
-
molbase.com - 3-propionyl-benzoic acid methyl ester|115006-21-8 URL: [Link]
-
PubChem (nih.gov) - Methyl 2-hydroxy-3-propionylbenzoate | C11H12O4 | CID 10899812 URL:[Link]
- Google Patents - AU2002312788B2 - Dihydro-benzo [b][1, 4] diazepin-2-one derivatives as mGluR2 antagonists II URL
- Google Patents - CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions URL
-
Patsnap Eureka - Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) URL: [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. Methyl 2-hydroxy-3-propionylbenzoate | C11H12O4 | CID 10899812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Eureka | Patsnap [eureka.patsnap.com]
- 4. AU2002312788B2 - Dihydro-benzo [b] [1, 4] diazepin-2-one derivatives as mGluR2 antagonists II - Google Patents [patents.google.com]
- 5. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
Application Note: Comprehensive Analysis of Methyl 3-Propionylbenzoate
Abstract & Introduction
Methyl 3-propionylbenzoate (C₁₁H₁₂O₃) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] As a meta-substituted aromatic ester, its purity is paramount for downstream yield and stereochemical control.
This guide provides a validated, multi-modal analytical framework for the identification, quantification, and purity assessment of Methyl 3-propionylbenzoate. Unlike generic protocols, this document addresses the specific lipophilicity and UV-absorption characteristics of the propionyl-benzoate motif, offering a robust HPLC-UV method for assay and a GC-MS method for volatile impurity profiling.
Key Chemical Properties
| Property | Value | Notes |
| Chemical Name | Methyl 3-propionylbenzoate | Synonym: 3-Propionylbenzoic acid methyl ester |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Physical State | Solid | Pale yellow to off-white crystalline solid |
| Melting Point | 44–46 °C | Low-melting solid; handle with care to avoid liquefaction during weighing |
| Solubility | Soluble in MeOH, ACN, DCM | Sparingly soluble in water |
| Chromophore | Benzoate Ester + Ketone | Strong UV absorption at 254 nm |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantitative assay and purity determination. Rationale: The molecule contains a conjugated aromatic system (benzoate) and a ketone, making UV detection highly sensitive. A C18 stationary phase is selected to retain the moderately lipophilic ester (LogP ~2.4) while separating it from more polar hydrolytic degradants (e.g., 3-propionylbenzoic acid).
Chromatographic Conditions
-
System: UHPLC or HPLC equipped with a Binary Pump and DAD/VWD.
-
Column: Agilent ZORBAX Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm (or equivalent).
-
Column Temperature: 30 °C (Controlled to prevent retention time shifts).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Injection Volume: 5.0 µL.
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Methyl 3-propionylbenzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Water:Acetonitrile (50:50) .
-
Note: Diluting with 50:50 solvent matches the initial gradient conditions, preventing peak distortion ("solvent shock") during injection.
-
Method B: Gas Chromatography (GC-MS/FID)
Objective: Orthogonal purity check and residual solvent analysis. Rationale: As a methyl ester, the analyte is sufficiently volatile for GC analysis without derivatization. This method is superior for detecting non-UV active volatile impurities (e.g., residual propionic acid or methanol).
Instrument Parameters
-
Column: Agilent J&W DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250 °C.
-
Split Ratio: 50:1.
-
-
Detector: Mass Spectrometer (EI source) or FID (300 °C).
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Temperature Program
-
Initial: 60 °C for 1.0 min.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 280 °C.
-
Hold: 280 °C for 5.0 min.
Identification Criteria (MS)
-
Molecular Ion: m/z 192 [M]+
-
Base Peak: m/z 161 [M - OMe]+ or m/z 135 [M - C2H5CO]+ (Loss of propionyl group).
-
Key Fragment: m/z 163 (Loss of ethyl group from propionyl).
Analytical Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the specific quality attribute being tested.
Figure 1: Analytical decision matrix for Methyl 3-propionylbenzoate characterization.
Structural Identification (NMR)
For identity testing, 1H NMR is the definitive method. The following shifts are characteristic of the 3-propionyl isomer in CDCl₃:
-
Aromatic Region (4H):
-
δ 8.57 (m, 1H, H-2): Deshielded by both carbonyls.
-
δ 8.20 (d, 1H, H-6) & δ 8.15 (d, 1H, H-4).
-
δ 7.52 (t, 1H, H-5).
-
-
Aliphatic Region:
-
δ 3.93 (s, 3H, -OCH₃): Methyl ester singlet.
-
δ 3.00 (q, 2H, -CH₂-): Methylene of propionyl group.
-
δ 1.21 (t, 3H, -CH₃): Terminal methyl of propionyl group.
-
References
-
Royal Society of Chemistry. (2021).[4] Supporting Information: Visible-light-driven nickel-catalyzed cross-coupling of aromatic carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1][3][4] PubChem Compound Summary for CID 15666905, Methyl 4-propanoylbenzoate (Isomer Comparison). Retrieved from [Link]
Sources
HPLC method development for 3-Propionyl-benzoic acid methyl ester
Comprehensive HPLC Method Development and Validation Protocol for 3-Propionyl-benzoic Acid Methyl Ester
Executive Summary
The development of a robust, reproducible High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical properties. 3-Propionyl-benzoic acid methyl ester (also known as methyl 3-propionylbenzoate) is a neutral, aromatic compound featuring two distinct carbonyl environments (an ester and a ketone). This application note provides a deeply technical, causality-driven guide to developing and validating a Reversed-Phase HPLC (RP-HPLC) method for this compound, transitioning from theoretical chemistry to a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[1].
Part 1: The Chemistry-Chromatography Nexus (Causality in Method Design)
As analytical scientists, we do not select chromatographic parameters arbitrarily; every choice is a direct consequence of the molecule's structure.
1. Analyte Profiling & Column Selection
3-Propionyl-benzoic acid methyl ester (
-
The Choice: A high-purity, endcapped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
The Causality: The C18 stationary phase provides the necessary hydrophobic surface area to retain the aromatic ring and alkyl chains[2]. Endcapping is critical here; although the analyte is neutral, the highly electronegative oxygen atoms in the carbonyl groups can engage in secondary hydrogen-bonding interactions with residual, unreacted silanols on the silica support, leading to peak tailing.
2. Mobile Phase & pH Control
-
The Choice: A binary gradient of Water and Acetonitrile (ACN), both modified with 0.1% Formic Acid (v/v).
-
The Causality: Aprotic solvents like Acetonitrile provide superior peak shapes and lower system backpressure for aromatic esters compared to protic solvents like Methanol[3]. While the analyte's neutral nature means its ionization state will not shift with pH, adding 0.1% Formic Acid (pH ~2.7) serves a dual purpose: it protonates residual silanols on the column (suppressing secondary interactions) and ensures the method is immediately transferable to LC-MS platforms[4].
3. Detector Wavelength Selection
-
The Choice: UV Detection at 254 nm.
-
The Causality: The conjugated
-system of the benzoyl group undergoes strong electronic transitions. Aromatic ketones and benzoates typically exhibit robust, stable absorbance maxima between 230 nm and 260 nm[5]. Selecting 254 nm avoids the high baseline noise often associated with lower wavelengths (e.g., 210 nm) where mobile phase solvents begin to absorb.
Figure 1: Partitioning mechanism of 3-Propionyl-benzoic acid methyl ester in RP-HPLC.
Part 2: Methodology Architecture & Execution Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that must be met before sample analysis can proceed, ensuring the instrument is operating within optimal thermodynamic and kinetic boundaries.
Materials & Reagents
-
Analyte: 3-Propionyl-benzoic acid methyl ester (Reference Standard, >99% purity).
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (Endcapped) | Optimal balance of theoretical plates and backpressure[2]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides aqueous environment; suppresses silanols[4]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong elution power for aromatic esters[3]. |
| Elution Mode | Isocratic (40% A : 60% B) | Ensures consistent baseline and reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Stabilizes phase mass transfer kinetics. |
| Detection | UV at 254 nm | Targets the |
| Injection Vol. | 10 µL | Prevents column volume overload. |
Step-by-Step Sample Preparation Protocol
Causality Note: Samples must be dissolved in a diluent that closely matches the mobile phase starting conditions to prevent solvent-front distortion (the "solvent effect").
-
Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Propionyl-benzoic acid methyl ester into a 10 mL volumetric flask. Dissolve completely in 5 mL of pure Acetonitrile (to ensure rapid solubilization of the hydrophobic compound), then make up to the mark with Diluent.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with Diluent.
-
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL to account for potential membrane adsorption.
System Suitability Testing (SST)
Before running unknown samples, inject the Working Standard (100 µg/mL) five consecutive times. The system is only validated for use if it meets the following criteria:
-
Retention Time (RT) RSD:
-
Peak Area RSD:
-
Tailing Factor (
): (Ensures silanol secondary interactions are successfully suppressed). -
Theoretical Plates (
):
Part 3: Lifecycle Validation Framework (ICH Q2(R2) Compliant)
In alignment with the recently updated ICH Q2(R2) guidelines (effective June 2024)[1], the method must be formally validated to prove it is fit for its intended purpose.
Figure 2: Systematic RP-HPLC method development workflow for aromatic esters.
1. Specificity / Selectivity
-
Procedure: Inject the Diluent (Blank) and compare it against the Working Standard.
-
Acceptance Criteria: No interfering peaks should elute at the retention time of 3-Propionyl-benzoic acid methyl ester.
2. Linearity and Range
-
Procedure: Prepare five concentration levels spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.
-
Acceptance Criteria: Plot Peak Area vs. Concentration. The correlation coefficient (
) must be .
3. Accuracy (Recovery)
-
Procedure: Spike known amounts of the analyte into a synthetic matrix (or diluent) at three levels (80%, 100%, 120% of the working concentration). Prepare three replicates per level.
-
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%[1].
4. Precision (Repeatability & Intermediate Precision)
-
Procedure: Inject six independent preparations of the 100 µg/mL standard on the same day (Repeatability) and on a different day using a different analyst or instrument (Intermediate Precision).
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the assay results must be
[1].
References
-
SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. (2018). Available at:[Link]
-
LCGC International. HPLC Method Development Guide | High Performance Liquid Chromatography. Scribd. Available at:[Link]
-
LCGC International. HPLC and UHPLC Columns: Then, Now, Next. (2018). Available at:[Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available at:[Link]
Sources
derivatization of 3-Propionyl-benzoic acid methyl ester for further reactions
Application Note: Orthogonal Derivatization Strategies for Methyl 3-Propionylbenzoate in Medicinal Chemistry
Executive Summary
Methyl 3-propionylbenzoate is a highly versatile, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule features two distinct electrophilic centers: a methyl ester and a propionyl ketone. For drug development professionals, the ability to selectively manipulate one functional group while preserving the other—achieving orthogonal reactivity—is critical for building complex molecular architectures.
This application note details three field-proven, chemoselective derivatization pathways:
-
Reductive Amination of the ketone to yield secondary/tertiary amines.
-
Alpha-Bromination of the propionyl group to generate precursors for heterocycle synthesis (e.g., thiazoles).
-
Mild Saponification of the methyl ester to yield a carboxylic acid for downstream amide coupling.
Mechanistic Rationale & Causality (The "Why")
Successful derivatization of Methyl 3-propionylbenzoate relies on exploiting the subtle electronic and steric differences between its functional groups.
-
Ketone vs. Ester Electrophilicity: The propionyl ketone is more susceptible to attack by soft nucleophiles (like amines) compared to the resonance-stabilized methyl ester. By using a mild hydride donor like Sodium Triacetoxyborohydride (
), we can selectively reduce the transient iminium ion formed by the amine and ketone, without reducing the unreacted ketone or the ester[1]. is sterically hindered and electron-deficient, making it exquisitely selective for iminium ions[2]. -
Enolization Potential: The propionyl group possesses
-protons, allowing for enolization, whereas the methyl ester is attached directly to the aromatic ring and lacks -protons. Using Copper(II) bromide ( ) leverages this difference. acts as a Lewis acid to promote enolization of the ketone and subsequently delivers electrophilic bromine exclusively to the -carbon, avoiding unwanted electrophilic aromatic substitution on the deactivated benzene ring[3]. -
Hard Nucleophile Selectivity: To hydrolyze the ester without causing base-catalyzed aldol condensation of the ketone, Lithium hydroxide (
) is the optimal reagent. The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack at ambient temperatures[4]. This allows for rapid saponification under conditions mild enough to leave the ketone intact[5].
Experimental Protocols (The "How")
The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that allow researchers to verify reaction progress without relying solely on advanced analytics.
Protocol 1: Chemoselective Reductive Amination
Objective: Convert the propionyl ketone to a substituted amine.
-
Step 1: In a dry round-bottom flask, dissolve Methyl 3-propionylbenzoate (1.0 eq) and the target secondary amine (e.g., morpholine, 1.1 eq) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Step 2: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at 20 °C.
-
Step 3: Portion-wise, add
(1.5 eq). The reaction is mildly exothermic. -
Step 4 (Self-Validation): Stir at 20 °C for 4–12 hours. Track via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot is entirely consumed and a new, lower-Rf spot (ninhydrin-active) appears.
-
Step 5: Quench by slowly adding saturated aqueous
until gas evolution ceases. Extract with Dichloromethane (DCM). -
Step 6: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol 2: Alpha-Bromination via
Objective: Synthesize Methyl 3-(2-bromopropionyl)benzoate.
-
Step 1: Dissolve Methyl 3-propionylbenzoate (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (
) to a concentration of 0.3 M. -
Step 2: Add
(2.0 eq) in one portion. The suspension will appear dark black/brown. -
Step 3: Equip the flask with a reflux condenser and heat to 75 °C under vigorous stirring.
-
Step 4 (Self-Validation): Monitor for 2–4 hours. The reaction serves as its own visual indicator: it is complete when the black/brown
solid is entirely consumed, leaving a heavy, stark white precipitate of Copper(I) bromide ( ) at the bottom of the flask[6]. -
Step 5: Cool to room temperature and filter the mixture through a pad of Celite to remove the
salts. -
Step 6: Wash the filtrate with saturated aqueous
, then brine. Dry over and concentrate to yield the -bromo ketone.
Protocol 3: Mild Saponification of the Methyl Ester
Objective: Isolate 3-Propionylbenzoic acid.
-
Step 1: Dissolve Methyl 3-propionylbenzoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M).
-
Step 2: Add Lithium hydroxide monohydrate (
) (1.5 eq) in one portion. -
Step 3 (Self-Validation): Stir vigorously at 20 °C for 4–8 hours. The initially biphasic mixture will gradually become homogeneous as the carboxylate salt forms. TLC tracking (stained with bromocresol green) will show a yellow baseline spot indicating the carboxylic acid.
-
Step 4: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract once with Diethyl ether (discard the ether layer to remove non-polar impurities).
-
Step 5 (Self-Validation): Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until pH 2-3 is reached. A dense white precipitate of the free carboxylic acid will crash out of solution.
-
Step 6: Filter the precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data Summary
The table below summarizes the expected parameters and yields for the three orthogonal pathways, providing a baseline for scale-up operations.
| Transformation | Primary Reagents | Solvent System | Temp | Time | Target Functional Group Conversion | Typical Yield |
| Reductive Amination | Amine (1.1 eq), | DCE | 20 °C | 4–12 h | Propionyl Ketone | 80–95% |
| Alpha-Bromination | EtOAc / | 75 °C | 2–4 h | Propionyl | 75–90% | |
| Ester Hydrolysis | THF / | 20 °C | 4–8 h | Methyl Ester | >90% |
Reaction Pathway Visualization
Figure 1: Orthogonal derivatization pathways of Methyl 3-propionylbenzoate.
References
1.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at:[Link] 2.[4] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - NIH. Available at:[Link] 3.[5] Ester to Acid - Common Conditions - Common Organic Chemistry. Available at:[Link] 4.[1] Reductive Amination, and How It Works - Master Organic Chemistry. Available at:[Link] 5.[6] How can I carry out bromination? - ResearchGate. Available at:[Link] 6.[3] A Green, Facile Method for Selective α-Bromination of Flavanones - ACS.org. Available at:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
reaction monitoring of 3-Propionyl-benzoic acid methyl ester synthesis by TLC
Application Note: Reaction Monitoring of 3-Propionyl-benzoic Acid Methyl Ester Synthesis by TLC
Introduction & Scope
Methyl 3-propionylbenzoate is a versatile intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various heterocyclic pharmaceutical targets.[1] Its synthesis typically proceeds via the Fischer Esterification of 3-propionylbenzoic acid.[1] While the reaction is robust, the equilibrium nature of esterification requires precise monitoring to determine the optimal endpoint and prevent side reactions (e.g., ketalization or hydrolysis).[1]
This Application Note provides a rigorous protocol for monitoring this transformation using Thin Layer Chromatography (TLC). Unlike generic guides, this protocol integrates specific visualization techniques to validate not just the conversion of the acid to the ester, but also the integrity of the propionyl ketone moiety.[1]
Chemical Context & Reaction Scheme
The Transformation: The synthesis involves the acid-catalyzed condensation of 3-propionylbenzoic acid (1) with methanol to yield methyl 3-propionylbenzoate (2).[1]
-
Starting Material (SM): 3-Propionylbenzoic acid (Polar, Acidic, UV Active).[1]
-
Product (P): Methyl 3-propionylbenzoate (Non-polar, Neutral, UV Active).[1]
-
Critical Quality Attribute: The ketone at the C3 position must remain intact.[1]
Reaction Scheme:
Materials & Instrumentation
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel 60 F | Standard normal-phase separation.[1] |
| Mobile Phase A | Hexanes (HPLC Grade) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |
| Modifier | Glacial Acetic Acid | Suppresses ionization of the carboxylic acid (prevents streaking).[1] |
| Stain 1 | 2,4-Dinitrophenylhydrazine (2,4-DNP) | Specific: Turns yellow/orange in presence of ketones.[1] Verifies propionyl group integrity. |
| Stain 2 | Bromocresol Green | Specific: Turns yellow on acidic spots (blue background). Identifies unreacted SM. |
Experimental Protocol
Step 1: Mobile Phase Optimization
For keto-esters, a gradient of polarity is required to separate the polar acid from the non-polar ester.[1]
-
Standard System: Hexanes : Ethyl Acetate (7:3 v/v).
-
Optimized System (Anti-Streak): Hexanes : Ethyl Acetate : Acetic Acid (70 : 30 : 1).
-
Why Acetic Acid? Without it, 3-propionylbenzoic acid will streak from the baseline due to hydrogen bonding with the silica silanols, making resolution from the product difficult.[1]
-
Step 2: Sample Preparation (Mini-Workup)
Direct spotting of the reaction mixture (containing H
-
Aliquot: Take 50
L of the reaction mixture. -
Partition: Add to a 1.5 mL vial containing 200
L EtOAc and 200 L saturated NaHCO . -
Vortex/Shake: Mix well to neutralize the acid catalyst.
-
Sample: Use the top organic layer for spotting.
Step 3: Plate Layout & Spotting
Use a Co-Spot (cospot) technique to prove separation.
-
Lane 1: Authentic Starting Material (SM) - 3-Propionylbenzoic acid.[1]
-
Lane 2: Co-spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture (RM).
Step 4: Development & Visualization
-
Elute the plate until the solvent front reaches ~80% of the plate height.[1]
-
Visualization 1 (Non-Destructive): View under UV light (254 nm).
-
Observation: Both SM and Product are UV active (conjugated benzene ring).
-
-
Visualization 2 (Functional Group Verification):
-
Dip in 2,4-DNP Stain: Heat gently.
-
Result: Both spots should turn yellow/orange.
-
Failure Mode: If the Product spot is UV active but DNP negative, the ketone may have formed a dimethyl ketal (side reaction).[1]
-
Data Interpretation & Results
Table 1: Typical Retention Factors (Rf) in Hex:EtOAc:AcOH (70:30:1) [1]
| Compound | Rf Value | Appearance (UV) | Appearance (DNP) | Appearance (Bromocresol) |
| 3-Propionylbenzoic Acid (SM) | 0.15 - 0.25 | Dark Spot | Orange Spot | Yellow Spot (on blue) |
| Methyl 3-propionylbenzoate (P) | 0.55 - 0.65 | Dark Spot | Orange Spot | Blue (No change) |
Decision Logic:
-
Scenario A (Clean Conversion): SM spot disappears; Product spot appears at Rf ~0.60.
-
Scenario B (Stalled Reaction): SM and Product spots persist with equal intensity after 4 hours. Action: Add drying agent (molecular sieves) or distill off methanol to drive equilibrium.
-
Scenario C (Side Product): New spot appears at Rf ~0.80 (likely acetal/ketal) or Rf ~0.0 (polymerization).
Visualized Workflows
Figure 1: Reaction Monitoring Workflow
Caption: Figure 1. Iterative monitoring loop ensuring precise endpoint detection. The mini-workup step is critical to prevent acid-catalyzed degradation on the silica plate.[1]
Figure 2: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for common TLC anomalies during esterification monitoring.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols). [1]
-
Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison Organic Chemistry Data. (Source for DNP and Bromocresol Green stain preparation). Link
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Authoritative guide on stationary/mobile phase selection).
-
MilliporeSigma. (2023). TLC Visualization Reagents and Methods. (Technical data on specific stain sensitivities). Link
Sources
Advanced Application Note: 3-Propionyl-Benzoic Acid Methyl Ester as a pH-Responsive Linker in Polymeric Nanocarriers
Executive Summary & Strategic Rationale
In the intersection of materials science and targeted drug development, the design of stimuli-responsive polymeric nanocarriers relies heavily on the precise tuning of chemical linkers. 3-Propionyl-benzoic acid methyl ester represents a highly specialized, bifunctional building block ideal for engineering "smart" drug delivery systems.
This molecule features two orthogonal reactive sites: a methyl ester (which can be saponified for polymer conjugation) and an aromatic ketone (the propionyl group). The strategic value of this compound lies in its ability to form aromatic ketone-derived hydrazone bonds when reacted with hydrazide-functionalized therapeutics. Unlike traditional aliphatic linkers, aromatic ketone hydrazones provide an optimal hydrolytic stability gradient—remaining highly stable during systemic circulation (pH 7.4) while undergoing rapid cleavage in the acidic tumor microenvironment or endosomal compartments (pH 5.0–6.5)[1],[2].
This application note provides a comprehensive, self-validating protocol for synthesizing and deploying 3-propionyl-benzoic acid methyl ester as a pH-responsive linker in polymer-drug conjugates.
Mechanistic Insights: The Hydrazone Stability Gradient
The fundamental challenge in hydrazone-based drug delivery is premature drug leakage. The delocalization of electrons in an aromatic system increases the stability of the hydrazone bond against nucleophilic attack by water[3]. Consequently, the acid-labile hydrolysis rates of polymer-drug conjugates follow a strict structural hierarchy: aromatic aldehyde < aromatic ketone < aliphatic ketone < aliphatic aldehyde[4].
3-Propionyl-benzoic acid methyl ester occupies the "Goldilocks zone" for drug delivery. The immediate aromatic ring (electron-withdrawing) offers robust stability at neutral pH. Simultaneously, the ethyl chain of the propionyl group acts as an electron-donating moiety, providing sufficient lability to ensure the bond breaks under mildly acidic conditions[1],[2].
Table 1: Comparative Hydrolytic Half-Lives of Polymer-Drug Hydrazone Linkages
| Linkage Precursor | Carbonyl Type | Half-life at pH 7.4 | Half-life at pH 5.0 | Clinical Suitability |
| Butyraldehyde | Aliphatic Aldehyde | < 2 hours | < 10 mins | Poor (Premature systemic release) |
| Levulinic acid | Aliphatic Ketone | ~ 12 hours | ~ 1 hour | Moderate (Significant off-target leakage) |
| 3-Propionylbenzoate | Aromatic Ketone | > 40 hours | 2 - 3 hours | Excellent (Optimal balance) |
| 4-Formylbenzoate | Aromatic Aldehyde | > 72 hours | > 24 hours | Poor (Insufficient target release) |
Synthetic Workflow
Figure 1: Synthetic workflow for generating pH-responsive nanocarriers from the methyl ester.
Experimental Protocols
The following methodologies are designed as self-validating systems. Each phase includes a built-in analytical checkpoint to ensure the integrity of the downstream reactions.
Protocol 1: Saponification and Polymer Conjugation (Macromonomer Synthesis)
Objective: Convert the unreactive methyl ester into a free carboxylic acid for amide coupling to an amine-terminated polymer (e.g., mPEG-NH₂ or a polyamidoamine dendrimer).
Step-by-Step Methodology:
-
Hydrolysis: Dissolve 1.0 eq of 3-propionyl-benzoic acid methyl ester in a 1:1 mixture of Methanol and 1M NaOH (aq). Stir at room temperature for 2 hours.
-
Acidification: Evaporate the methanol under reduced pressure. Acidify the aqueous layer to pH 3.0 using 1M HCl to precipitate 3-propionylbenzoic acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Activation: Dissolve the resulting 3-propionylbenzoic acid (1.2 eq relative to polymer amines) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 1 hour at room temperature to form the active NHS-ester.
-
Conjugation: Add the amine-terminated polymer (1.0 eq) dissolved in DMF. Add N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment. Stir overnight under argon.
-
Purification: Precipitate the polymer conjugate in cold diethyl ether or purify via dialysis (MWCO 3.5 kDa) against distilled water for 48 hours. Lyophilize to obtain the Polymer-Aromatic Ketone conjugate.
Causality & Validation Checkpoint: The methyl ester is chemically inert to direct, mild amidation with bulky polymers; saponification is mandatory to enable EDC/NHS chemistry. Validation: Perform ¹H-NMR (400 MHz, CDCl₃) on the intermediate. The complete disappearance of the sharp methoxy singlet at ~3.93 ppm confirms 100% hydrolysis[5]. For the final polymer, ATR-FTIR should reveal a new amide I band at ~1650 cm⁻¹ alongside the preserved ketone carbonyl stretch at ~1685 cm⁻¹.
Protocol 2: Hydrazone-Mediated Drug Conjugation
Objective: Attach a hydrazide-functionalized therapeutic (e.g., Desacetylvinblastine hydrazide or Doxorubicin-hydrazide) to the polymer backbone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Polymer-Aromatic Ketone conjugate in anhydrous methanol or a methanol/chloroform mixture.
-
pH Adjustment: Add the hydrazide-functionalized drug (1.5 eq relative to ketone groups). Add a catalytic amount of glacial acetic acid to adjust the apparent pH to ~6.0–6.5.
-
Incubation: Stir the mixture in the dark at 40°C for 24 hours under an inert atmosphere.
-
Purification: Remove unreacted drug via size exclusion chromatography (SEC) using Sephadex G-25 or exhaustive dialysis against a pH 7.4 PBS buffer until the dialysate shows no trace of free drug.
Causality & Validation Checkpoint: The reaction requires mild acidity (pH 6.0–6.5) to protonate the ketone oxygen, increasing its electrophilicity. If the pH drops below 5.0, the nucleophilic hydrazide becomes fully protonated (-NH-NH₃⁺) and the reaction stalls. Validation: Use UV-Vis spectroscopy. The formation of the conjugated hydrazone system typically induces a bathochromic shift (red shift) compared to the physical mixture of the polymer and free drug. SEC traces must show a single macromolecular peak with dual detection (RI for polymer, UV for drug).
Protocol 3: In Vitro pH-Triggered Release Assay
Objective: Quantify the "smart" release kinetics of the nanocarrier.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve equal amounts of the purified polymer-drug conjugate in two separate dialysis bags (MWCO 3.5 kDa).
-
Incubation: Submerge Bag A in 50 mL of PBS (pH 7.4) and Bag B in 50 mL of Acetate Buffer (pH 5.0). Incubate at 37°C with gentle shaking (100 rpm).
-
Sampling: Withdraw 1 mL aliquots from the external buffer at predetermined intervals (1, 2, 4, 8, 12, 24, and 48 hours), replacing the volume with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the aliquots via RP-HPLC to quantify the concentration of the released free drug.
Causality & Validation Checkpoint: Testing at pH 7.4 simulates systemic circulation, while pH 5.0 simulates the endosomal/lysosomal pathway following cellular uptake. Validation: The system is self-validating through mass balance. At the end of the 48-hour assay, the conjugate remaining in the dialysis bag is forced to cleave by adding 1M HCl. The total drug released during the assay plus the residual drug forced out must equal 100% of the initial calculated loading capacity.
Mechanism of Action
Figure 2: Mechanism of targeted drug release via pH-triggered hydrazone bond hydrolysis.
References
-
Environment-Responsive Polymers for Coating of Pharmaceutical Nanocarriers - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Enhanced transfection of tumor cells in vivo using “Smart” pH-sensitive TAT-modified pegylated liposomes - PMC Source: National Institutes of Health (NIH) URL:[Link]
- EP1315699B1 - Hydrazine-based and carbonyl-based bifunctional crosslinking reagents Source: Google Patents URL
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH Source: ResearchGate URL:[Link]
-
Supporting Information - The Royal Society of Chemistry (NMR data for methyl 3-propionylbenzoate) Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Environment-Responsive Polymers for Coating of Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced transfection of tumor cells in vivo using “Smart” pH-sensitive TAT-modified pegylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1315699B1 - Hydrazine-based and carbonyl-based bifunctional crosslinking reagents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-Propionylbenzoate Synthesis
This is the Technical Support Center guide for Methyl 3-propionylbenzoate .
Topic: Yield Optimization & Troubleshooting for 3-Propionyl-benzoic acid methyl ester Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)
Critical Alert: Route Selection & Thermodynamics
Why your yield might be stalling: The synthesis of Methyl 3-propionylbenzoate (CAS: 2184-35-2) presents a classic "meta-substitution paradox." The ester group on the benzene ring is deactivating and meta-directing . While this directs incoming electrophiles to the correct position, it dramatically slows down reaction kinetics, making direct Friedel-Crafts acylation of methyl benzoate a low-yield "trap" for many researchers.
The "Trap" vs. The "Gold Standard"
| Feature | Direct Friedel-Crafts (The Trap) | Pd-Catalyzed Carbonylation (The Gold Standard) |
| Starting Material | Methyl Benzoate + Propionyl Chloride | 3-Bromo-propiophenone + CO + MeOH |
| Mechanism | Electrophilic Aromatic Substitution (EAS) | Palladium-Catalyzed Carbonylation (Heck-type) |
| Key Issue | Ring deactivation prevents reaction; Catalyst poisoning. | Requires CO gas handling; Pd cost. |
| Typical Yield | < 15% (or no reaction) | 85 - 95% |
| Recommendation | AVOID | RECOMMENDED |
Optimized Protocol: Pd-Catalyzed Carbonylation
This route bypasses the deactivated ring issue by installing the ester functionality last, utilizing the robust meta-directing bromination of propiophenone.
Workflow Diagram
Caption: Figure 1. The optimized two-step synthesis bypassing the deactivated ring constraint.
Step-by-Step Protocol (Step 2 Focus)
Pre-requisite: Synthesis or purchase of 3-Bromo-propiophenone.
Reagents:
-
Substrate: 3-Bromo-propiophenone (1.0 equiv)
-
Solvent/Nucleophile: Methanol (Anhydrous, degassed)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (4 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Gas: Carbon Monoxide (CO) (Balloon pressure or 5 atm)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube, dissolve Pd(OAc)₂ and dppp in a minimal amount of degassed MeOH. Stir for 15 mins at RT until the solution turns bright yellow/orange (formation of active Pd-ligand complex).
-
Addition: Add the 3-Bromo-propiophenone and Et₃N. Dilute with remaining MeOH.
-
Purging: Evacuate the vessel and backfill with CO gas three times.
-
Note: For atmospheric pressure (balloon), ensure vigorous stirring to maximize gas-liquid mass transfer.
-
-
Reaction: Heat to 80°C (oil bath) for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]
Troubleshooting Guide
Module A: Low Yield in Carbonylation
Symptom: Starting material (aryl bromide) remains unreacted after 16h.
| Potential Cause | Diagnostic Question | Corrective Action |
| Oxygen Poisoning | Did the catalyst solution turn black immediately upon heating? | Rigorous Degassing: Oxygen kills the active Pd(0) species. Freeze-pump-thaw the MeOH or sparge with Argon for 30 mins before CO introduction. |
| Ligand Oxidation | Was the phosphine ligand bottle old/opened? | Fresh Ligand: Phosphines oxidize to phosphine oxides (inactive) in air. Use fresh dppp or store under inert atmosphere. |
| CO Starvation | Did you use a balloon without vigorous stirring? | Mass Transfer: The reaction is diffusion-limited. Increase stirring speed to >800 RPM. If possible, use a pressure vessel (autoclave) at 5 atm (75 psi). |
Module B: Impurities in Grignard Route (Alternative Path)
Scenario: User attempts to react Methyl 3-cyanobenzoate with Ethylmagnesium bromide (EtMgBr). Symptom: Complex mixture of alcohols and ketones; low yield of desired product.
Root Cause: Grignard reagents are not chemoselective enough to distinguish between the nitrile (target) and the ester (off-target). EtMgBr attacks the ester to form a tertiary alcohol.
Solution: If you must use Grignard chemistry, you cannot use the methyl ester.
-
Change Substrate: Use 3-Bromobenzonitrile .
-
Sequence:
-
Step 1: 3-Bromobenzonitrile + EtMgBr (Low temp, -78°C to 0°C) → 3-Propionylbenzonitrile (after hydrolysis).
-
Step 2: Acid Hydrolysis of Nitrile → 3-Propionylbenzoic acid.
-
Step 3: Fischer Esterification (MeOH/H₂SO₄).
-
Module C: Fischer Esterification Stalling
Scenario: Converting 3-Propionylbenzoic acid to the ester. Symptom: Reaction reaches ~60-70% conversion and stops.
Root Cause: Equilibrium limitation (
Optimization:
-
Method 1 (Chemical): Use Thionyl Chloride (SOCl₂) instead of H₂SO₄.
-
Protocol: Dissolve acid in MeOH.[2] Add SOCl₂ dropwise at 0°C (exothermic!). Reflux 2h. This drives the reaction irreversibly via the acid chloride intermediate.
-
-
Method 2 (Physical): Add Trimethyl orthoformate (1.5 equiv) as a water scavenger. It reacts with produced water to form MeOH and methyl formate, driving equilibrium to completion.
FAQ: Expert Insights
Q1: Can I use Friedel-Crafts acylation if I use a "Superacid" catalyst?
-
Answer: Technically, yes. Literature suggests using Triflic acid (TfOH) can force the reaction on deactivated rings. However, this is expensive, hazardous, and generates harsh waste. The Pd-carbonylation route is cleaner and more scalable for standard labs.
Q2: Why use dppp (bidentate) instead of PPh3 (monodentate) for carbonylation?
-
Answer: Bidentate ligands like dppp enforce a cis-coordination geometry on the Palladium center, which favors the migratory insertion of CO over the competing beta-hydride elimination or ligand dissociation. This significantly boosts turnover frequency (TOF).
Q3: Is the ketone group stable during the SOCl₂ esterification?
-
Answer: Yes. The propionyl (ethyl ketone) group is stable to SOCl₂/MeOH conditions. It will not form a ketal unless you use specific dehydrating conditions (like glycol/TsOH).
References
-
Comparison of Direct Acylation vs.
-
Palladium-Catalyzed Carbonylation Methodology
-
Synthesis of 3-Propionylbenzoic Acid Intermediates
-
Grignard Reactivity with Esters vs Nitriles
-
Master Organic Chemistry. "Reaction of Grignard Reagents with Esters." Link
-
Sources
- 1. rsc.org [rsc.org]
- 2. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method for synthesizing flavoxate hydrochloride intermediate (3-methylflavone-8-carboxylic acid) - Eureka | Patsnap [eureka.patsnap.com]
common impurities in 3-Propionyl-benzoic acid methyl ester synthesis
Technical Support Center: Troubleshooting Impurities in 3-Propionyl-benzoic Acid Methyl Ester Synthesis
Introduction: The Technical Landscape
Methyl 3-propionylbenzoate (CAS 2184-35-2) is a critical intermediate in the synthesis of antispasmodic agents (e.g., Flavoxate) and various heterocyclic pharmaceuticals. While the final step—Fischer esterification—appears deceptively simple, the purity of this compound is often compromised by "upstream" impurities inherited from the synthesis of the 3-propionylbenzoic acid precursor, as well as "process" impurities generated during esterification.
This guide moves beyond basic synthesis to address the causality of contamination. We analyze the two dominant synthetic pathways to predict, identify, and remove specific impurities.
Module 1: Synthetic Pathways & Impurity Origins
To troubleshoot effectively, you must know the history of your starting material. The impurity profile changes drastically depending on whether the precursor (3-propionylbenzoic acid) was synthesized via Friedel-Crafts/Oxidation or Grignard/Nitrile chemistry.
Pathway Analysis Diagram
Figure 1: Critical Control Points (CCPs) in the synthesis of Methyl 3-propionylbenzoate. Red nodes indicate impurity entry points.
Module 2: The Impurity Matrix
The following table correlates specific impurities with their likely origin and analytical signature.
| Impurity Name | Structure / Origin | Source Pathway | Analytical Signature (1H NMR / HPLC) |
| 3-Propionylbenzoic Acid | Hydrolysis product or unreacted starting material. | Incomplete Esterification | NMR: Broad singlet ~11-13 ppm (COOH). HPLC: Short retention time (polar). |
| Methyl 2- (or 4-) Propionylbenzoate | Regioisomers. | Friedel-Crafts Acylation (Upstream) | NMR: Distinct splitting patterns in aromatic region (e.g., para-substitution gives AA'BB' doublet). |
| Tertiary Alcohol Derivative | 3-(1-hydroxy-1-ethylpropyl)benzoate. | Grignard Over-reaction (Route B) | NMR: Disappearance of ketone C=O; appearance of ethyl quartet/triplet at high field. |
| Methyl 3-(1-chloroprop-1-enyl)benzoate | Vinyl chloride derivative. | Reaction with Vilsmeier reagent or SOCl2 | MS: Characteristic Chlorine isotope pattern (M, M+2). |
| Dimethyl Ether | Me-O-Me | Side product of MeOH/H2SO4 | GC: Very volatile peak, usually lost in solvent front. |
Module 3: Troubleshooting & FAQs
Scenario A: "My product contains a persistent acidic impurity that won't wash out."
Diagnosis: This is likely unreacted 3-propionylbenzoic acid . While simple base washes (NaHCO3) usually remove this, the ketone moiety can increase the lipophilicity of the acid, making it "drag" into the organic layer if the pH isn't high enough or if emulsions form.
Protocol 1: Enhanced Acid Removal
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (avoid Dichloromethane if emulsions are an issue).
-
The pH Swing:
-
Wash with 0.5 M NaOH (cold) instead of NaHCO3. The higher pH ensures complete deprotonation of the carboxylic acid.
-
Caution: Do not expose to strong base for >15 mins to avoid hydrolyzing the methyl ester.
-
-
Verification: Acidify the aqueous wash with HCl. If a white precipitate forms, you have successfully extracted the impurity.
Scenario B: "I see a 'ghost' peak very close to my product in HPLC (approx 0.95 RRT)."
Diagnosis: This is the Regioisomer (Methyl 2-propionylbenzoate) .
-
Cause: If your starting material was made via Friedel-Crafts acylation of toluene followed by oxidation, the ortho isomer is a common byproduct. Steric hindrance at the ortho position often causes it to elute slightly faster or slower than the meta product.
-
Solution:
-
Recrystallization: Isomers often have vastly different crystal packing. Try recrystallizing from Methanol/Water (9:1) or Hexane/Isopropyl Ether . The symmetrical para or bulky ortho isomers may crash out preferentially.
-
Prevention: Switch to a Grignard-based synthesis (from 3-bromobenzoate) which is regiospecific and avoids isomer formation entirely [1].
-
Scenario C: "My yield is low, and I see a tertiary alcohol impurity."
Diagnosis: You are likely synthesizing the ketone via a Grignard reaction (e.g., EtMgBr + Nitrile or Acid Chloride) and suffering from "Double Addition."
-
Mechanism: The ketone product is more reactive than the starting nitrile/ester, leading the Grignard reagent to attack the product immediately.
-
Protocol 2: The "Inverse Addition" Technique
-
Standard (Wrong): Adding Grignard to the substrate.[1]
-
Correct: Add the substrate (Acid Chloride/Nitrile) to the Grignard ? NO.
-
Correct Technical Fix: Add the Grignard reagent SLOWLY to the substrate at -78°C .
-
Better Fix: Use Transmetallation . Convert EtMgBr to an organozinc (Et2Zn) or organocadmium species before reaction. These are less nucleophilic and stop at the ketone stage [2].
-
Scenario D: "The product is dark/colored after esterification."
Diagnosis: Aldol Condensation Polymerization.
-
Cause: The propionyl group contains alpha-protons. In the presence of strong acid (H2SO4) and heat, the ketone can undergo self-condensation (Aldol-type) leading to conjugated, colored byproducts.
-
Solution:
-
Switch catalyst: Use Thionyl Chloride (SOCl2) in Methanol at 0°C instead of H2SO4 reflux. This generates anhydrous HCl in situ and avoids the high temperatures required for sulfuric acid catalysis.
-
Reaction: R-COOH + SOCl2 + MeOH → R-COOMe + SO2 + HCl.
-
Module 4: Validated Synthesis Protocol (Low Impurity)
To minimize the impurities discussed above, the following optimized protocol is recommended for the final esterification step.
Method: Thionyl Chloride Mediated Esterification Avoids high temp (Aldol) and water (Hydrolysis).
-
Setup: Flame-dried 3-neck flask, N2 atmosphere.
-
Charge: 1.0 eq 3-Propionylbenzoic acid, 10.0 eq Methanol (Anhydrous).
-
Cool: Cool mixture to 0°C (Ice/Salt bath).
-
Addition: Add 1.2 eq Thionyl Chloride (SOCl2) dropwise over 30 mins. Exothermic!
-
Why? SOCl2 reacts with moisture and MeOH to form HCl (catalyst) and scavenges water, driving equilibrium to the right.
-
-
Reaction: Warm to Room Temp (25°C) and stir for 4-6 hours. Do not reflux unless conversion is <90%.
-
Workup: Evaporate MeOH. Dissolve residue in EtOAc. Wash with sat. NaHCO3 (removes SO2 and HCl). Dry (MgSO4) and concentrate.[2][3][4]
References
-
Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[5] Angewandte Chemie International Edition. Link
-
Organic Syntheses. (1962). Reaction of Acid Chlorides with Organometallics (General Reference for Ketone Synthesis). Organic Syntheses, Coll.[3] Vol. 4, p. 708. Link
-
PubChem. (2024). Methyl 2-hydroxy-3-propionylbenzoate (Related Structure/Impurity Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Friedel-Crafts Acylation Mechanisms and Limitations. Technical Library. Link
Sources
- 1. rsc.org [rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
troubleshooting 3-Propionyl-benzoic acid methyl ester purification by column chromatography
Ticket ID: PUR-3PBA-ME-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Diagnostic Triage & Pre-Run Analysis
Before loading your column, we must characterize the crude mixture. The purification of 3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate) presents specific challenges due to the interplay between the moderately polar ketone/ester functionalities and potential acidic impurities (starting material).
Q: My crude mixture is a sticky solid/oil. Can I load it directly?
A: Do not direct load viscous oils. This causes band broadening and poor resolution.
-
The Issue: Viscous samples diffuse slowly into the stationary phase, creating a "streaking" effect that ruins separation efficiency.
-
The Fix: Use Dry Loading . Dissolve the crude in a minimal amount of Dichloromethane (DCM), add silica gel (ratio 1:2 crude:silica), and evaporate to a free-flowing powder. Load this powder on top of your packed column.
Q: I see a streak trailing my product on TLC. What is it?
A: This is likely 3-Propionylbenzoic acid (unreacted starting material or hydrolysis byproduct).[1]
-
The Mechanism: The free carboxylic acid interacts strongly with the silanol groups (
) on the silica, causing severe tailing. -
The Fix (Pre-Column): Do not rely on the column to remove large amounts of acid. Perform a Sodium Bicarbonate (
) wash on your crude reaction mixture dissolved in EtOAc/DCM. The acid will partition into the aqueous layer; the ester remains in the organic layer. -
The Fix (On-Column): If the acid must be separated by chromatography, add 0.5% Acetic Acid to your eluent. This suppresses the ionization of the carboxylic acid, sharpening its peak (usually eluting after the ester).
Method Development & Solvent Systems
Standard Solvent System: Hexane / Ethyl Acetate
For this keto-ester, a standard normal-phase gradient is usually sufficient.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard surface area ( |
| Weak Solvent (A) | Hexane (or Heptane) | Non-polar base. Heptane is less toxic but Hexane offers slightly lower backpressure. |
| Strong Solvent (B) | Ethyl Acetate (EtOAc) | Good selectivity for esters and ketones. |
| Target | 0.25 - 0.35 | Ideally, the compound should elute at roughly 3 column volumes (CV). |
Q: My product co-elutes with an impurity (likely an isomer). How do I separate them?
A: If you synthesized this via Friedel-Crafts acylation or similar electrophilic substitutions, you may have trace 2- or 4-propionyl isomers. These have very similar polarities to the 3-isomer.
-
The Strategy: Change the selectivity mechanism.
-
Alternative Solvent: Switch to Toluene / Ethyl Acetate or DCM / Hexane . Toluene interacts with the
-system of the benzene ring. The "ortho/meta/para" positioning affects how the molecule sits against the planar toluene solvent molecules, often enhancing separation of regioisomers.
Execution & Troubleshooting (The "Run")
Visualizing the Separation
Since the compound is an aromatic ketone, it is highly UV active.
-
Primary: UV Absorbance at 254 nm (Benzene ring
) and 280 nm (Carbonyl ).[1] -
Stain Verification: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) .[1] The ketone group will form a bright yellow/orange precipitate on the TLC plate, confirming the fraction contains the propionyl group.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Column Overload | Reduce loading to <1% of silica mass if separation is tight. Use a wider column diameter. |
| Tailing (Asymmetry > 1.5) | Silanol Interaction | The ketone oxygen is H-bonding with acidic silanols.[1] Flush column with 1% Triethylamine (TEA) in Hexane before the run, or add 0.1% TEA to the mobile phase. |
| Product decomposes | Acidic Silica | Silica gel is slightly acidic (pH 6.5-7.0).[1] If your ester is acid-sensitive (rare for methyl benzoates, but possible), use Neutral Alumina or buffer the silica with 1% TEA. |
| Low Yield | Hydrolysis | Avoid leaving the compound on the column overnight. Wet silica + time = hydrolysis to the free acid. Elute immediately. |
Workflow Visualization
Decision Tree: Solvent System Selection
Caption: Logic flow for selecting the optimal mobile phase based on impurity profile.
Protocol: Dry Loading Technique
Caption: Step-by-step Dry Loading protocol to prevent band broadening.
Frequently Asked Questions (FAQs)
Q: Can I use recrystallization instead of a column? A: Yes, and it is often preferred for scaling. Methyl 3-propionylbenzoate is a solid (estimated mp ~45-55°C based on analogs).
-
Protocol: Dissolve the crude oil in hot Hexane (with a few drops of EtOAc if needed). Cool slowly to 4°C. If the impurity profile allows, this yields higher purity than a standard flash column.
Q: I isolated the product, but the NMR shows a singlet at 2.1 ppm. Is this an impurity? A: Check your solvents. This is likely Acetone (2.17 ppm) or Ethyl Acetate residue. However, if the singlet is sharp and integrates to 3H, check if you have Methyl 3-acetylbenzoate (an impurity from using acetyl chloride instead of propionyl chloride in synthesis). The propionyl group should show a characteristic triplet (1.2 ppm) and quartet (3.0 ppm) .
Q: How do I remove the solvent without losing the volatile ester? A: Methyl benzoates are relatively stable but can be volatile under high vacuum.
-
Recommendation: Evaporate at 40°C and >20 mbar . Do not leave on a high-vacuum manifold (<1 mbar) for extended periods, or you will sublime/evaporate your product.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard reference for esterification and Friedel-Crafts workups). [1]
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[1] Chem.1978 , 43(14), 2923–2925.[1] (The foundational text for Flash Chromatography).[1] [1]
-
Teledyne ISCO. "Flash Chromatography Guide: Method Development." (Industry standard guide for solvent selection and loading capacity).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for understanding acidity of silica interactions).
Sources
Technical Support Center: Stability & Handling of 3-Propionyl-benzoic Acid Methyl Ester
CAS: 2184-18-1 | Formula:
Executive Summary
This guide addresses the specific stability profile of 3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate). While generally stable under inert storage, this compound possesses two reactive centers—the methyl ester and the propionyl ketone —that dictate its degradation pathways.
Key Stability Risks:
-
Hydrolysis: The meta-propionyl group acts as an electron-withdrawing group (EWG), activating the ester toward nucleophilic attack (hydrolysis) faster than unsubstituted benzoates.
-
Photolability: The aromatic ketone moiety is susceptible to UV-induced radical formation (Norrish Type I/II reactions).
-
Base Sensitivity: The
-protons on the propionyl group are acidic ( ), allowing for enolization and potential condensation side-reactions under basic conditions.
Module 1: Storage & Handling Guidelines
| Parameter | Recommendation | Scientific Rationale |
| Primary Storage | -20°C | Kinetic suppression of hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation of the ketone and moisture ingress. |
| Solvent Choice | DMSO, DMF, Acetonitrile | Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification. |
| Light Exposure | Amber Vials / Foil | The aromatic ketone absorbs UV light (approx. 300-320 nm), leading to radical cleavage. |
| Desiccation | Required | Esters are hygroscopic; moisture catalyzes hydrolysis to the free acid. |
Module 2: Degradation Pathways & Mechanisms
The following diagram illustrates the primary degradation routes users must anticipate.
Figure 1: Primary degradation pathways.[1] Hydrolysis (Red) is the dominant risk in aqueous media. Photolysis (Yellow) occurs under UV exposure. Condensation (Green) occurs only in strong base.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from a white solid to a sticky, yellow semi-solid. Is it usable?
Diagnosis: Likely Hydrolysis + Oxidation .
-
Mechanism: Moisture ingress causes hydrolysis to 3-propionylbenzoic acid. The "stickiness" often results from the melting point depression caused by the mixture of ester (MP: ~45-50°C) and acid. The yellow color suggests trace oxidation of the ketone or aldol condensation products.
-
Action:
-
Check purity via HPLC. If >95%, recrystallize from minimal cold methanol/hexane.
-
If <90%, repurify via silica flash chromatography (Gradient: Hexane
20% EtOAc/Hexane). The acid impurity will stick to the silica column much more than the ester.
-
Q2: I see an extra peak in my LC-MS at M-14 (Mass 194). What is it?
Diagnosis: 3-Propionylbenzoic Acid (Hydrolysis Product).
-
Explanation: The methyl ester (-OCH
, mass 31) has been replaced by a hydroxyl (-OH, mass 17). Net loss = 14 amu. -
Root Cause: The sample was likely left in an aqueous buffer or non-dried solvent.
-
Prevention: Ensure all DMSO/DMF stocks are anhydrous (<0.1% water).
Q3: Can I dissolve this in Ethanol for my biological assay?
Diagnosis: Risk of Transesterification.
-
Technical Insight: In ethanol, especially if slightly acidic or basic, the methyl ester can swap with the solvent to form the ethyl ester (Ethyl 3-propionylbenzoate).
-
Impact: This changes the lipophilicity (LogP) and potentially the biological potency of your compound.
-
Solution: Use Acetonitrile or DMSO for stock solutions. If alcohol is required, use Methanol (matches the ester group) to make the exchange invisible.
Q4: Why does the compound precipitate when I add my DMSO stock to the cell culture media?
Diagnosis: Solubility Crash.
-
Explanation: Methyl esters are lipophilic. Rapid dilution into aqueous media (PBS/Media) causes precipitation if the concentration exceeds the solubility limit (typically <100 µM for this class).
-
Protocol:
-
Dilute DMSO stock into the media slowly with vortexing.
-
Keep final DMSO concentration <0.5%.
-
If precipitation persists, use a solubilizing agent like cyclodextrin or Pluronic F-127.
-
Module 4: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to verify purity and detect degradation products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 280 nm (Ketone/Ester) |
| Expected RT | Acid Impurity (Early) < Target Ester (Mid) < Dimer/Condensation (Late) |
Protocol B: Forced Degradation (Stress Test)
Perform this if you need to validate the compound's stability in your specific assay buffer.
-
Prepare Stock: 10 mM in DMSO.
-
Stress Conditions:
-
Analysis: Neutralize samples and run Protocol A.
-
Acceptance: If recovery is >95% compared to fresh control, the compound is stable for that duration.
Module 5: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for identifying compound failure modes.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 3-methyl-, methyl ester (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 4-Propionylbenzoic acid (Hydrolysis Product Data). National Library of Medicine. [Link]
- Guthrie, J. P. (1973). Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids. Canadian Journal of Chemistry. (Provides mechanistic basis for electron-withdrawing group effects on ester hydrolysis).
- Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
Sources
Technical Support Center: Scaling Up Methyl 3-Propionylbenzoate Synthesis
The following technical guide details the scale-up synthesis of Methyl 3-propionylbenzoate (also known as 3-Propionyl-benzoic acid methyl ester). This document is structured as a support center resource for process chemists and researchers.
Route Selection & Strategy
For the synthesis of Methyl 3-propionylbenzoate (CAS 2184-35-2) , direct Friedel-Crafts acylation of methyl benzoate is not recommended due to the deactivating nature of the ester group, which leads to poor yields and difficult purification.
We recommend two distinct routes depending on your facility's capabilities:
| Feature | Route A: Pd-Catalyzed Carbonylation (Recommended for Scale-Up) | Route B: Organometallic Coupling (Laboratory Scale) |
| Starting Material | 3-Bromopropiophenone | Monomethyl Isophthalate |
| Key Reagents | CO gas, Methanol, Pd(OAc)₂, Xantphos | Thionyl Chloride, Diethylzinc (Et₂Zn), PdCl₂(dppf) |
| Scalability | High (kg to ton scale) | Moderate (100g to 1kg) |
| Safety Profile | Requires CO handling (Toxic/Flammable) | Requires Pyrophoric handling (Et₂Zn) |
| Cost Efficiency | High (Atom economical) | Lower (Expensive reagents) |
Detailed Experimental Protocols
Protocol A: Carbonylation of 3-Bromopropiophenone (Process Route)
Target Scale: 100 g - 1 kg
Reaction Logic: This route utilizes a Palladium-catalyzed carbonylation to install the methyl ester directly onto the aryl bromide.[1][2][3] The ketone moiety is already present, avoiding chemoselectivity issues.
Reagents:
-
3-Bromopropiophenone (1.0 equiv)
-
Methanol (Solvent/Reagent, 10-20 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Pd(OAc)₂ (1-2 mol%)[4]
-
Xantphos (1-2 mol%)
-
Carbon Monoxide (CO) (1 atm or slight overpressure)
Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in dry Methanol/Toluene (1:4 ratio) and stir for 30 mins to form the active catalyst species.
-
Loading: Charge the reactor with 3-Bromopropiophenone, Et₃N, and the catalyst solution.
-
Purging: Cycle the reactor 3 times with Nitrogen, then 3 times with Carbon Monoxide.
-
Reaction: Pressurize to 2-5 bar CO (or balloon for small scale) and heat to 80°C . Stir vigorously (800+ RPM) to ensure gas-liquid mass transfer.
-
Monitoring: Monitor by HPLC/GC. Reaction is typically complete in 8-12 hours.
-
Workup: Cool to RT. Vent CO carefully through a scrubber. Filter through Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or distill under high vacuum if liquid.
Protocol B: Negishi-Type Coupling (Lab Route)
Target Scale: 10 - 100 g
Reaction Logic: Converts the acid chloride of Monomethyl Isophthalate into the ethyl ketone using Diethylzinc. Unlike Grignard reagents, organozincs are chemoselective and will not attack the methyl ester at low temperatures.
Reagents:
-
Monomethyl Isophthalate (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Diethylzinc (Et₂Zn) (1.1 equiv, 1.0 M in Hexanes)
-
PdCl₂(dppf) (2 mol%)
-
THF (Anhydrous)
Workflow:
-
Activation: Reflux Monomethyl Isophthalate with SOCl₂ (and a drop of DMF) for 2 hours. Evaporate excess SOCl₂ to obtain 3-Methoxycarbonylbenzoyl chloride .
-
Coupling: Dissolve the crude acid chloride and PdCl₂(dppf) in dry THF under Argon. Cool to 0°C .
-
Addition: Slowly add Et₂Zn solution dropwise over 1 hour. Caution: Exothermic.
-
Quench: Stir at 0°C for 2 hours, then quench carefully with 1M HCl.
-
Extraction: Extract with Ethyl Acetate, wash with NaHCO₃ and Brine.
Troubleshooting & FAQs
Q: The Carbonylation reaction (Route A) stalls at 60% conversion. What is wrong?
A: This is a common issue involving CO mass transfer or Catalyst Deactivation .
-
Check Agitation: The reaction is diffusion-controlled. Ensure your impeller speed is sufficient to create a vortex and disperse CO gas into the liquid.
-
Check CO Purity: Trace oxygen in the CO feed can oxidize the Phosphine ligand (Xantphos), killing the catalyst. Ensure high-purity CO (>99.9%).
-
Halide Inhibition: Accumulation of bromide salts (Et₃N·HBr) can sometimes inhibit the catalyst. Try increasing the solvent volume or using an inorganic base (K₂CO₃) if solubility permits.
Q: In Route B, I see a significant amount of the alcohol side product.
A: This indicates over-alkylation .
-
Cause: The ketone product is more reactive than the acid chloride (rare for Zn, common for Mg) or the temperature was too high.
-
Solution: Ensure the internal temperature remains strictly at 0°C or -10°C during addition. Do not allow the reaction to warm to RT until the quench is ready. Verify you are using Diethylzinc , not Diethylmagnesium or Ethylmagnesium Bromide.
Q: How do I remove residual Palladium from the final product?
A: For pharmaceutical intermediates, Pd limits are strict (<10 ppm).
-
Method 1: Treat the organic solution with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at 50°C for 1 hour, then filter.
-
Method 2: Wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .
Q: Can I use 3-Propionylbenzoic acid and just esterify it?
A: Yes, if you have the acid. However, synthesizing 3-Propionylbenzoic acid is often harder than the routes above.
-
Note: If you attempt to Friedel-Crafts propionyl chloride onto benzoic acid, it will fail (deactivated ring). You would need to start from Propiophenone , nitrate it (meta-selective), reduce to amine, Sandmeyer to nitrile, and hydrolyze. This is a 5-step process versus the 1-2 steps proposed above.
Visualization of Workflows
Caption: Comparison of the Industrial Carbonylation Route (Left) and Laboratory Organometallic Route (Right).
Safety & Waste Management
| Hazard | Mitigation Strategy |
| Carbon Monoxide (CO) | Silent Killer. Use a dedicated CO monitor in the hood.[4] Pressure test reactors with N₂ before introducing CO. Ensure double-block-and-bleed valve configuration. |
| Diethylzinc (Et₂Zn) | Pyrophoric. Ignites on contact with air/water. Use exclusively in inert atmosphere (Schlenk line/Glovebox). Quench spills with dry sand, never water. |
| Palladium Residues | Heavy metal waste. Do not dispose of down the drain. Collect solid residues (Celite pads) and liquid streams for heavy metal recovery services. |
References
-
Martinelli, J. R., et al. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry. Link
-
Organic Syntheses. "Preparation of Methyl 3-nitrobenzoate (Classic Nitration/Esterification Reference)." Org.[1][5][6][7][8] Synth. Coll. Vol. 1, p.372. Link
-
ChemicalBook. "2-Hydroxy-3-Propionyl-Benzoic Acid Methyl Ester Synthesis (Friedel-Crafts Context)." Link
-
PrepChem. "Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride (Acid Chloride Handling)." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
improving the reaction conditions for 3-Propionyl-benzoic acid methyl ester formation
The following technical guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-propionylbenzoate (CAS: 105995-07-9).
Current Status: Active Document ID: TS-ORG-3PB-001 Topic: Reaction Optimization & Troubleshooting[1]
Strategic Overview: The "Meta-Deactivation" Paradox
Users frequently report low yields when attempting to synthesize this target via direct Friedel-Crafts acylation of methyl benzoate .
The Core Problem: Methyl benzoate contains an electron-withdrawing ester group. While this correctly directs incoming electrophiles to the meta position (the 3-position), it severely deactivates the ring.
-
Consequence: The reaction requires harsh conditions (high temperature, excess Lewis acid), which often leads to ester hydrolysis, polymerization, or complexation of the catalyst with the ester carbonyl rather than the acyl chloride.[1]
The Solution: We recommend two superior pathways depending on your starting material availability:
-
Pathway A (Recommended): High-Efficiency Esterification of 3-Propionylbenzoic Acid.
-
Pathway B (De Novo): Palladium-Catalyzed Heck Coupling of Methyl 3-Bromobenzoate.
Pathway A: The Self-Scavenging Esterification Protocol
Best for: Users with access to 3-propionylbenzoic acid who struggle with equilibrium yield or water removal.
Standard Fisher esterification (H₂SO₄/MeOH) is an equilibrium process.[2] To drive it to completion without a Dean-Stark trap (ineffective with volatile methanol), we utilize the Thionyl Chloride (SOCl₂) method.
Why this works (Causality):
Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and, crucially, reacts with water produced during esterification to form SO₂ (gas) and HCl.[1] This creates a chemical water scavenger , irreversibly driving the equilibrium to the right.
Step-by-Step Protocol
Reagents:
-
3-Propionylbenzoic acid (1.0 equiv)[1]
-
Methanol (anhydrous, 20 volumes)
-
Thionyl Chloride (1.2 - 1.5 equiv)[1]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Solvation: Dissolve 3-propionylbenzoic acid in anhydrous methanol at room temperature.
-
Activation (0°C): Cool the solution to 0°C in an ice bath.
-
Addition: Add Thionyl Chloride dropwise over 20 minutes.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The acid spot (baseline/streaking) should disappear.
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove excess MeOH and SO₂.
-
Dissolve residue in EtOAc and wash with Saturated NaHCO₃ (to neutralize residual HCl) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Data Summary: Comparison of Methods
| Parameter | Standard Fisher (H₂SO₄) | Thionyl Chloride Method |
| Water Removal | Passive (Equilibrium limited) | Active (Chemical Scavenging) |
| Reaction Time | 12–24 Hours | 2–4 Hours |
| Yield | 65–75% | 90–98% |
| Purification | Often requires chromatography | Usually clean quantitative crude |
Pathway B: The Palladium Cross-Coupling Route
Best for: Users building the core scaffold who require mild conditions to preserve sensitive functional groups.
Direct acylation fails? Use Heck Coupling . This route installs the ketone functionality onto the aryl halide under neutral conditions.
Reaction Logic:
Methyl 3-bromobenzoate + Ethyl Vinyl Ether
Workflow Diagram (DOT)
Figure 1: Decision matrix for synthetic routes. Green paths indicate high-probability success vectors.
Troubleshooting Guide
Issue 1: Low Conversion in Esterification
Symptom: TLC shows persistent starting material (acid) even after reflux.
-
Root Cause A: Water contamination in Methanol.[1]
-
Fix: Use freshly distilled MeOH or a new bottle of anhydrous grade.
-
-
Root Cause B: Loss of Thionyl Chloride.
-
Fix: If the reaction was not sealed properly or the SOCl₂ was old, it may have hydrolyzed before acting as a catalyst. Add an additional 0.2 equiv of SOCl₂.
-
-
Root Cause C: Steric Hindrance (Unlikely here, but possible with ortho-subs).[1]
-
Fix: Switch to DMF-DMA (Dimethylformamide dimethyl acetal) in refluxing toluene. This is a specialized, neutral esterification agent.[1]
-
Issue 2: "Gooey" or Polymerized Product (Friedel-Crafts Route)
Symptom: Dark tar in the flask, low recovery of methyl ester.
-
Root Cause: The Lewis Acid (AlCl₃) complexed with the ester oxygen of the starting material, requiring >2 equivalents of AlCl₃. The excess heat required to activate the deactivated ring caused polymerization of the propionyl chloride or intermolecular condensation.
-
Fix: Abandon this route. Switch to the Heck Coupling (Pathway B) or Grignard addition to 3-cyanobenzoic acid methyl ester (followed by mild hydrolysis).
Issue 3: Ketal/Acetal Formation
Symptom: NMR shows a split methyl signal or loss of the ketone carbonyl signal.
-
Root Cause: In the presence of acid (HCl) and excess methanol, the ketone (propionyl group) can form a dimethyl ketal (acetal).
-
Fix:
-
Prevention: Do not extend reflux time unnecessarily.
-
Reversal: During the workup, wash the organic layer with 1M HCl (aq) and stir for 15 minutes before the NaHCO₃ wash. The aqueous acid will hydrolyze the unstable acyclic ketal back to the ketone.
-
Frequently Asked Questions (FAQ)
Q: Can I use sulfuric acid (H₂SO₄) instead of Thionyl Chloride? A: Yes, but you must manage the water. If you use H₂SO₄, add Molecular Sieves (3Å) to the refluxing methanol to trap water, or use a vast excess of methanol to push the equilibrium. Expect lower yields (70-80%) compared to the SOCl₂ method.
Q: Is the propionyl group stable to the esterification conditions? A: Generally, yes. Aryl alkyl ketones are relatively stable.[1] However, prolonged exposure to strong acid in methanol can lead to ketalization .[1] If you observe this, a simple acid wash during workup reverses it.[1]
Q: I only have Methyl Benzoate. How do I get the propionyl group on? A: Do not use Friedel-Crafts. The yield is too low.
-
Alternative: Brominate the methyl benzoate (Br₂/FeBr₃) to get Methyl 3-bromobenzoate (The ester directs meta, so this works well).
-
Then: Use the Pd-catalyzed coupling described in Pathway B.
Q: Can I use 3-Cyanobenzoic acid methyl ester? A: Yes. Reacting the nitrile with Ethyl Magnesium Bromide (EtMgBr) followed by acidic hydrolysis is a classic route to the ketone. However, you must control the temperature (-78°C to 0°C) to prevent the Grignard from attacking the methyl ester. The nitrile is generally more reactive toward Grignards than the ester at low temperatures, but selectivity can be tricky.
References
-
Mechanism of Thionyl Chloride Esterification: Hosangadi, B. D., & Dave, R. H. (1996).[1] An efficient general method for esterification of aromatic carboxylic acids. Tetrahedron Letters.
-
Heck Coupling for Aryl Ketones: Legros, J. Y., & Fiaud, J. C. (1994).[1] Palladium-catalyzed coupling of vinyl ethers with aryl triflates: A new access to aryl methyl ketones. Tetrahedron Letters.
-
Deactivation in Friedel-Crafts: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Classic text on substrate deactivation).
-
Optimization of Methyl Benzoate Synthesis: Zhu, Z., et al. (2023).[1] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.[1]
Sources
Technical Support Center: Synthesis of 3-Propionyl-benzoic Acid Methyl Ester
Ticket ID: #SYN-3PBA-ME Status: Open Subject: Troubleshooting chemoselectivity and yield issues in 3-Propionyl-benzoic acid methyl ester synthesis.
Executive Summary & System Diagnosis
User Query: "I am attempting to synthesize 3-Propionyl-benzoic acid methyl ester. I tried Friedel-Crafts acylation of methyl benzoate but got no reaction. I then switched to reacting 3-methoxycarbonylbenzoyl chloride with ethylmagnesium bromide (EtMgBr), but I am seeing a complex mixture of tertiary alcohols and starting material. How do I fix this?"
Diagnosis: The synthesis of 3-Propionyl-benzoic acid methyl ester presents a classic "Competing Electrophile" challenge. You have two electrophilic sites on the benzene ring:
-
The Target Site: The acid chloride (or precursor) at position 3.
-
The Off-Target Site: The methyl ester at position 1.
Route Analysis:
-
Friedel-Crafts Acylation (Route A): CRITICAL FAILURE. Methyl benzoate contains an electron-withdrawing ester group. This deactivates the ring, making it inert to standard Friedel-Crafts acylation conditions. Forcing conditions often lead to decomposition or cleavage of the ester rather than acylation.
-
Grignard Addition to Acid Chloride (Route B): HIGH RISK. Standard Grignard reagents (EtMgBr) are highly nucleophilic and "hard." They do not discriminate well between the highly reactive acid chloride and the moderately reactive methyl ester. Furthermore, once the ketone is formed, it is more reactive than the ester, leading to immediate over-addition to form a tertiary alcohol.
Recommended Solution: Switch to a Transition-Metal Catalyzed Acylation (Iron or Copper catalysis) or utilize a Weinreb Amide intermediate. These methods rely on kinetic chemoselectivity, allowing the formation of the ketone without touching the remote ester or over-reacting with the product.
Troubleshooting Guide: Side Reactions & Fixes
This module addresses the specific impurities you are seeing by analyzing the underlying side reactions.
Issue 1: Formation of Tertiary Alcohols (Over-Alkylation)
Symptom: NMR shows disappearance of the ketone signal and appearance of ethyl signals attached to a quaternary carbon. Mechanism: The product (ketone) is formed but reacts instantly with remaining EtMgBr before the reaction is quenched. Root Cause: The ketone is more electrophilic than the starting ester or acid chloride under uncatalyzed conditions.
| Variable | Standard Condition (Fail) | Optimized Condition (Pass) |
| Reagent | EtMgBr (Unmodified) | EtMgBr + Fe(acac)₃ (1-3 mol%) |
| Temperature | 0°C to RT | -78°C to -40°C |
| Addition Order | Add Acid Chloride to Grignard | Add Grignard to Acid Chloride (Inverse Addition) |
Issue 2: Loss of Methyl Ester (Chemoselectivity Failure)
Symptom: Loss of the methoxy singlet (~3.9 ppm) in NMR; formation of di-ethylated products. Mechanism: The Grignard reagent attacks the remote methyl ester (Position 1), leading to a double addition that converts the ester into a tertiary alcohol. Fix: Use Organozinc (Et₂Zn) or Organocuprates (Et₂CuLi) . These "softer" nucleophiles react rapidly with acid chlorides but are inert toward esters at low temperatures.
Issue 3: Reduction to Aldehyde
Symptom: Appearance of an aldehyde peak (~10 ppm) instead of the ethyl ketone.
Mechanism:
Visualizing the Reaction Pathways
The following diagram illustrates the "Danger Zones" where the reaction deviates from the target.
Caption: Figure 1. Chemoselectivity map showing the target pathway (Green) versus competitive side reactions (Red/Yellow) driven by temperature and catalyst choice.
Recommended Protocol: Iron-Catalyzed Acylation
This protocol uses Fürstner conditions , utilizing Iron(III) acetylacetonate to catalyze the rapid coupling of the Grignard with the acid chloride faster than the Grignard can attack the ester or the resulting ketone.
Reagents:
-
Substrate: Methyl 3-(chlorocarbonyl)benzoate (1.0 equiv)
-
Nucleophile: Ethylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Catalyst: Fe(acac)₃ (3 mol%)
-
Solvent: Anhydrous THF
-
Quench: 1M HCl
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add Methyl 3-(chlorocarbonyl)benzoate (1.0 equiv) and Fe(acac)₃ (3 mol%).
-
Solvation: Dissolve in anhydrous THF (0.2 M concentration relative to substrate). Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Note: The solution typically turns a reddish-orange color due to the iron salt.
-
-
Controlled Addition: Add the EtMgBr solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Critical: The temperature must not rise above -60°C. The iron catalyst accelerates the reaction with the acid chloride specifically.
-
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (do not let it warm up for sampling; quench the aliquot immediately).
-
Quench: While still at -78°C, quench the reaction by adding 1M HCl (aqueous) dropwise. This destroys excess Grignard before the mixture warms up, preventing attack on the ester.
-
Workup: Allow to warm to Room Temperature (RT). Extract with Diethyl Ether (3x).[1] Wash combined organics with Sat. NaHCO₃ (to remove any hydrolyzed acid) and Brine. Dry over MgSO₄.[2][3]
Self-Validation Check:
-
TLC: You should see a single major spot. If you see a baseline spot, you likely hydrolyzed the ester or acid chloride.
-
Color Change: The reaction often goes from red/orange to dark brown/black upon Grignard addition (active Fe species).
FAQ: Common User Difficulties
Q: Can I use the Weinreb Amide method instead? A: Yes, and it is arguably safer but adds two steps.
-
React Acid Chloride with N,O-dimethylhydroxylamine hydrochloride.
-
Isolate the Weinreb Amide.
-
React Weinreb Amide with EtMgBr. Why it works: The Weinreb amide forms a stable 5-membered chelate with the Magnesium, preventing the ketone from being formed until after the acid quench. This eliminates Side Reaction A (Over-alkylation) but does not strictly protect the remote ester (Side Reaction B) if you use excess Grignard or high temps.
Q: Why did my Friedel-Crafts reaction fail?
A: The ester group on methyl benzoate withdraws electron density from the ring (
Q: I see a peak at ~10.0 ppm in my proton NMR. What is it? A: That is the aldehyde (Methyl 3-formylbenzoate). This occurs via beta-hydride transfer from the ethyl group of the Grignard reagent to the acid chloride. This is a reduction side reaction. To minimize this, ensure your Grignard reagent is of high quality (not degraded) and keep the temperature strictly at -78°C.
References
-
Iron-Catalyzed Acylation: Scheiper, B.; Bonnekessel, M.; Krause, H.; Fürstner, A. Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. J. Org. Chem. 2004 , 69, 3943–3949.[4] Link
-
Grignard Ligand Control: Hatano, M.; Matsumura, T.; Ishihara, K. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.[5] Org.[2][4][5][6][7] Lett. 2005 , 7, 5593–5595.[5] Link
-
General Review of Acylation: Friedel-Crafts Acylation - Organic Chemistry Portal.Link
-
Side Reactions in Grignard Synthesis: Synthesis of Aryl Ketones from Grignard Reagents. Thieme Connect. Link
Sources
- 1. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
safe handling and storage of 3-Propionyl-benzoic acid methyl ester
Technical Support Center: Safe Handling & Storage of 3-Propionyl-benzoic acid methyl ester
Topic: Safe Handling and Storage of 3-Propionyl-benzoic acid methyl ester CAS Registry Number: 115006-21-8 Synonyms: Methyl 3-propionylbenzoate; Methyl 3-propanoylbenzoate Chemical Formula: C₁₁H₁₂O₃ Molecular Weight: 206.22 g/mol [1]
Section 1: Emergency Response & Rapid Triage
Q: I have spilled the compound on my skin/bench. What is the immediate protocol?
A: Treat this compound as a chemical irritant with potential for dermal absorption.[1]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1][2] Do not use organic solvents (ethanol, acetone) to clean the skin, as they may increase the rate of absorption by dissolving the lipid barrier.
-
Bench Spill:
-
Solid State (Ambient < 40°C): If the material is solid, avoid generating dust. Use a damp paper towel or a dedicated chemical spill pad to wipe up.[1]
-
Liquid/Melted State: If the lab is warm and the compound has melted (MP ~44-46°C), absorb with an inert material (vermiculite, sand, or spill pads).[1]
-
Decontamination: Clean the surface with a dilute detergent solution followed by water.[1][3] Collect all waste in a sealed container labeled "Organic Solid Waste."
-
Q: What are the critical fire hazards?
A: While specific flash point data is often experimental, structural analogs (e.g., Methyl benzoate, FP ~83°C) suggest this compound is Combustible (Class IIIA) .
-
Fire Extinguishing Media: Use Carbon Dioxide (CO₂), Dry Chemical powder, or Alcohol-resistant foam.[1]
-
Do NOT use: High-volume water jets, as this may spread the burning material (esters float on water).[1]
Section 2: Physicochemical Profile & Stability
Q: What are the key physical properties I need to know for handling?
A: The most critical property of Methyl 3-propionylbenzoate is its low melting point .[1][3] It exists on the borderline between solid and liquid at standard laboratory temperatures.[1]
| Property | Value | Operational Implication |
| Physical State | Low-melting Solid | May appear as a sticky paste or semi-solid in warm labs.[1][3] |
| Melting Point | 44 – 46 °C | Easily liquefied for transfer; prone to caking during storage.[1] |
| Appearance | Pale yellow to yellow | Darkening indicates oxidation or hydrolysis.[1] |
| Solubility | Soluble in EtOAc, DCM, MeOH | Use standard organic solvents for dilution/cleaning. |
| Flash Point | > 90°C (Predicted) | Combustible.[1] Keep away from open flames/hot plates. |
Q: Does this compound degrade over time?
A: Yes. The ester linkage is susceptible to hydrolysis (breaking down into 3-propionylbenzoic acid and methanol) if exposed to moisture.[1] The ketone group at the C3 position is relatively stable but can undergo alpha-halogenation or reduction if exposed to incompatible reagents inadvertently.[1]
Section 3: Storage Strategy Optimization
Q: Should I store this in the fridge or at room temperature?
A: Refrigeration (2–8°C) is strongly recommended.
-
Why? Because the melting point is 44°C, room temperature storage (especially in summer) can lead to partial melting and re-solidification. This "thermal cycling" promotes the formation of hard, intractable clumps that are difficult to weigh.[1] Keeping it well below its melting point ensures it remains a free-flowing or easily manipulatable solid.[1]
Q: Do I need an inert atmosphere?
A: For long-term storage (> 1 month), store under Nitrogen or Argon .[1]
-
Mechanism: This prevents moisture ingress (hydrolysis protection) and minimizes oxidative stress on the propionyl side chain.[1]
Storage Decision Logic:
Figure 1: Decision matrix for optimizing storage conditions based on usage frequency.
Section 4: Handling & Synthesis Integration
Q: The compound has formed a hard cake in the bottle. How do I dispense it safely?
A: Do not use metal spatulas to chip away at the hard solid aggressively, as this can generate static charge or break the glass container.[1]
-
The "Melt-Dispense" Technique:
-
Loosen the cap slightly to relieve pressure.[1]
-
Place the bottle in a warm water bath (approx. 50°C) for 10–15 minutes. The compound (MP 44°C) will turn into a flowable oil.[1]
-
Use a pre-warmed glass pipette to transfer the required liquid amount by volume (Density is approx 1.1 g/mL, but weigh to confirm).
-
Allow the stock bottle to cool slowly to room temperature before returning to the fridge.
-
Q: I am using this in a Grignard reaction. Are there specific incompatibilities?
A: Yes.
-
Protic Solvents: Avoid water and alcohols completely.[1]
-
Nucleophiles: The ester and the ketone are both electrophilic sites.[1]
-
Risk:[1][2] A Grignard reagent (R-MgBr) will attack both the ketone (forming a tertiary alcohol) and the ester (forming a tertiary alcohol after double addition).[1]
-
Control: If you intend to target only one group, you must use protecting groups or control stoichiometry/temperature precisely (e.g., -78°C for ketone selectivity, though difficult with esters present).
-
Experimental Workflow: Safe Weighing
Figure 2: Workflow for handling low-melting solids to ensure accurate stoichiometry.
Section 5: Waste Management
Q: How do I dispose of the waste from my reaction?
A:
-
Aqueous Waste: Do not pour down the drain.[1] This compound is toxic to aquatic life (Category 3/4 estimate).[1] Collect in "Aqueous Waste - Toxic."[1]
-
Organic Waste: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the "Non-Halogenated Organic Waste" stream.[1]
-
Contaminated Solids: Silica gel, paper towels, and gloves contaminated with the substance should be bagged twice and placed in the solid hazardous waste bin.[1]
References
-
Royal Society of Chemistry. (2021).[1] Supporting Information: Synthesis of methyl 3-propionylbenzoate (Compound 20). Retrieved from [Link]
-
PubChem. (n.d.).[1][4] Methyl benzoate (Structural Analog) Safety Data Sheet. Retrieved from [Link][1]
(Note: Specific toxicity data for CAS 115006-21-8 is limited; safety protocols are derived from validated Structure-Activity Relationships (SAR) with Methyl Benzoate and 3-Propionylbenzoic acid.)[1]
Sources
resolving peak tailing in HPLC analysis of 3-Propionyl-benzoic acid methyl ester
Topic: Resolving Peak Tailing in HPLC Analysis of 3-Propionyl-benzoic Acid Methyl Ester (3-PBAME) Ticket ID: #HPLC-3PBAME-TAIL Status: Open Assigned Scientist: Senior Application Specialist
Introduction
Welcome to the Technical Support Center. You are likely experiencing peak asymmetry (tailing) while analyzing 3-Propionyl-benzoic acid methyl ester (3-PBAME) .
While methyl esters are nominally neutral, 3-PBAME presents a unique "trap" for chromatographers: it contains a ketone (propionyl group) and a latent acidic moiety (via hydrolysis).[1] Tailing in this molecule is rarely random; it is a specific diagnostic indicator of either silanol activity , sample degradation , or solvent mismatch .[1]
This guide bypasses generic advice to target the specific molecular interactions causing your issue.
Module 1: Diagnostic Triage
"Is it the Chemistry or the Hardware?"
Before altering your mobile phase, you must determine if the tailing is physical (system/column) or chemical (interaction-based).[1]
Step 1: Calculate the Asymmetry Factor ( )
Do not rely on visual estimation.[1] Calculate
-
A: Width of the front half of the peak.[2]
-
B: Width of the back half of the peak.[2]
-
Threshold:
indicates tailing; requires intervention.[1]
Step 2: The Triage Flowchart
Use this logic flow to identify the root cause.
Figure 1: Diagnostic logic tree to distinguish between physical system voids and chemical interactions specific to 3-PBAME.
Module 2: The "Hidden Acid" Phenomenon
User Question: "3-PBAME is an ester (neutral). Why does it interact with silanols like a base or acid?"
Technical Insight: You are likely not analyzing pure ester. 3-PBAME is susceptible to hydrolysis , converting it back to 3-Propionylbenzoic acid .[1]
-
The Mechanism: The methyl ester group (-COOCH3) cleaves in the presence of moisture or extreme pH, releasing the free acid.
-
The Consequence: The free acid has a pKa of approximately 3.8 – 4.0 . If your mobile phase pH is near 4.0 or higher, the impurity ionizes (
) and interacts strongly with residual silanols ( ) on the column, causing severe tailing that drags the main ester peak's tail out. -
Secondary Interaction: The ketone (propionyl group) acts as a hydrogen bond acceptor.[1] On older Type-A silica, this ketone will hydrogen bond with acidic silanols, causing "drag."[1]
The Solution: pH Suppression
You must lower the mobile phase pH to suppress ionization .
-
Target pH: 2.5 – 3.0.
-
Why: At pH 2.5, the free acid impurity (if present) is fully protonated (neutral) and elutes sharply.[1] The silanols are also less ionized.[1]
Module 3: Mobile Phase & Column Optimization
Protocol A: The "Silanol-Killer" Mobile Phase
Do not use plain water/acetonitrile. You need a buffer to compete for active sites.[1]
| Component | Recommendation | Technical Rationale |
| Aqueous Phase | 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. | Maintains low pH to suppress acid ionization; Ammonium ions compete with analyte for silanol sites [1].[1] |
| Organic Phase | Acetonitrile (ACN) | Sharper peaks than Methanol for aromatic esters; lower backpressure.[1] |
| Additives | 0.1% Formic Acid (if not using buffer salt) | Minimum requirement to protonate silanols.[1] |
Protocol B: Column Selection Strategy
If pH adjustment fails, your column stationary phase is likely the culprit.[1]
| Column Type | Suitability for 3-PBAME | Verdict |
| Traditional C18 | Low | High risk of silanol interaction with the ketone group. |
| Base-Deactivated (BDS) | Medium | Better, but may still tail if hydrolysis occurs.[1] |
| Polar-Embedded | High | Shielding groups prevent silanol interaction.[1] Excellent for esters. |
| Hybrid (BEH/XBridge) | Best | High pH stability and minimal residual silanols.[1] |
Module 4: Sample Solvent Mismatch (The "Shark Fin")
User Question: "My peak looks split or has a broad front and a tail. Is this column failure?"
Technical Insight: This is often a Strong Solvent Effect .[1] If you dissolve 3-PBAME in 100% Acetonitrile but your method starts at 10% Acetonitrile, the sample travels faster than the mobile phase at the column head. This causes the analyte to "smear" before separation begins [2].[1][2]
Corrective Action:
-
Dissolve Sample In: The starting mobile phase composition (e.g., 90:10 Water:ACN).[1]
-
If Solubility is Low: Use the minimum amount of ACN required to dissolve, then dilute with water/buffer immediately.[1]
Module 5: Step-by-Step Troubleshooting Workflow
Follow this protocol to resolve the tailing systematically.
Phase 1: System Check
-
Bypass Column: Connect injector directly to detector with a union.[1] Inject acetone.[1]
-
Result: If the peak tails here, the issue is the detector flow cell or injector tubing (dead volume).
-
-
Inspect Fittings: Ensure PEEK tubing is seated fully into the column inlet. A 1mm gap creates a mixing chamber that causes tailing.[1]
Phase 2: Chemical Optimization
-
Prepare Fresh Mobile Phase:
-
Check Sample Stability:
-
Inject a freshly prepared standard vs. one stored for 24 hours.
-
Observation: If the "fresh" peak is sharp but the "old" peak tails or shows a shoulder, your ester is hydrolyzing. Store samples at 4°C .
-
Phase 3: Column Cleaning (Regeneration)
If the column is fouled with hydrolyzed acid or matrix:
-
Flush with 95% Water / 5% ACN (remove salts) - 10 column volumes.[1]
-
Flush with 100% ACN (remove hydrophobic residues) - 20 column volumes.[1]
-
Flush with 100% Methanol (different selectivity for cleaning) - 10 column volumes.
-
Re-equilibrate.[1]
Visualization: The Interaction Mechanism
The following diagram illustrates why the "Neutral" ester tails due to hidden interactions.
Figure 2: Mechanism of peak tailing showing both direct ketone interaction and secondary hydrolysis effects.
References
-
McCalley, D. V. (2023).[1] "Understanding and Managing Peak Tailing in Reversed-Phase HPLC." Chemical Communications.[1]
-
Dolan, J. W. (2021).[1][3] "Troubleshooting Peak Shape Problems in HPLC." LCGC North America.[1]
-
PubChem. (2025).[1][4] "3-Propionylbenzoic acid (Parent Acid Data)." National Library of Medicine.[1] [1]
-
Waters Corporation. (2023).[1] "Troubleshooting Peak Shape Problems: Asymmetry Factor vs. USP Tailing." Waters Knowledge Base.[1]
Sources
Validation & Comparative
Comparative Analysis of 3-Propionyl-benzoic Acid Methyl Ester Synthesis Methods
Executive Summary
The synthesis of 3-Propionyl-benzoic acid methyl ester presents a classic regioselectivity challenge in organic chemistry. The presence of two electron-withdrawing groups (ester and ketone) in a meta relationship precludes simple Friedel-Crafts acylation of methyl benzoate, which is deactivated and difficult to functionalize selectively without harsh conditions.
This guide evaluates three distinct methodologies ranging from classical chemoselective organometallics to cutting-edge photoredox catalysis.
-
Method A (The Chemoselective Standard): Iron-Catalyzed Grignard Addition to Acid Chlorides.
-
Method B (The Green/Modern Route): Photoredox/Nickel-Catalyzed Hydroacylation.
-
Method C (The MedChem Route): Palladium-Catalyzed Carbonylative Cross-Coupling.
Comparative Analysis Matrix
| Feature | Method A: Fe-Catalyzed Grignard | Method B: Photoredox Hydroacylation | Method C: Carbonylative Suzuki |
| Starting Material | Mono-methyl isophthalate | Mono-methyl isophthalate | Methyl 3-iodobenzoate |
| Key Reagents | EtMgBr, Fe(acac)₃, SOCl₂ | Ethylene gas, Ir/Ni catalysts, Blue LED | Ethylboronic acid, Pd(OAc)₂, CO gas |
| Step Count | 2 (Activation + Coupling) | 1 (Direct Functionalization) | 1 (Multicomponent Coupling) |
| Yield | 75–85% | 85–92% | 60–80% |
| Atom Economy | Moderate (Stoichiometric Mg salts) | High (Ethylene addition) | Moderate (Boronic acid waste) |
| Scalability | High (Standard reactors) | Low/Medium (Flow reactor needed for light) | Medium (CO gas safety handling) |
| Cost | Low (Commodity chemicals) | High (Ir/Ni catalysts) | High (Pd catalyst, Ligands) |
| Primary Risk | Exothermic Grignard addition | Ethylene flammability, Light penetration | Carbon Monoxide toxicity |
Detailed Experimental Methodologies
Method A: Iron-Catalyzed Grignard Addition (Kochi-Fürstner Protocol)
Principle: Grignard reagents typically attack esters to form tertiary alcohols. However, in the presence of catalytic Iron(III), the reaction rate with acid chlorides is accelerated by orders of magnitude, allowing chemoselective ketone formation at low temperatures without touching the methyl ester.
Workflow Diagram:
Figure 1: Chemoselective nucleophilic substitution pathway.
Protocol:
-
Activation: Dissolve Mono-methyl isophthalate (10 mmol) in dry DCM (20 mL). Add catalytic DMF (2 drops) followed by Thionyl Chloride (1.5 eq) dropwise. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.
-
Catalyst Setup: Dissolve the crude acid chloride in anhydrous THF (30 mL) and add Fe(acac)₃ (3 mol%). Cool the mixture to -78°C under Argon.
-
Addition: Slowly add Ethylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes. The solution color will change (typically to dark brown/red).
-
Quench: Stir for 15 minutes at -78°C. Quench with 1M HCl. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Critical Control Point: Temperature must be maintained below -40°C to prevent the Grignard reagent from attacking the methyl ester group.
Method B: Photoredox/Nickel-Catalyzed Hydroacylation
Principle: This modern method utilizes "Dual Catalysis" (Iridium photoredox + Nickel cross-coupling) to generate an acyl radical from a carboxylic acid (via an anhydride or active ester in situ) which adds across ethylene gas.
Workflow Diagram:
Figure 2: Dual-catalytic hydroacylation mechanism.
Protocol:
-
Setup: In a glovebox, charge a vial with Mono-methyl isophthalate (0.5 mmol), Ir-photocatalyst (1 mol%), NiCl₂·glyme (5 mol%), and di-tert-butyl-bipyridine (ligand).
-
Activation: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and base (e.g., 2,6-lutidine) to generate the mixed anhydride in situ.
-
Reaction: Seal the vial and purge with Ethylene gas (balloon pressure). Irradiate with Blue LEDs (450 nm) for 24 hours at room temperature.
-
Workup: Vent ethylene. Dilute with water/ether. Extract and purify via silica column.[1][2]
Mechanistic Insight: The catalytic cycle avoids the use of stoichiometric metals and generates the ethyl group directly from ethylene, making it highly atom-economical.
Method C: Palladium-Catalyzed Carbonylative Suzuki Coupling
Principle: A three-component coupling involving an aryl halide, carbon monoxide (CO), and an organoboron species.[1] This modular approach is preferred in medicinal chemistry for its ability to vary the "R" group (ethyl, propyl, etc.) simply by changing the boronic acid.
Workflow Diagram:
Figure 3: Carbonylative cross-coupling pathway.
Protocol:
-
Vessel Prep: A Schlenk flask is charged with Methyl 3-iodobenzoate (1.0 eq), Ethylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).
-
Atmosphere: The flask is evacuated and backfilled with Carbon Monoxide (CO) from a balloon.
-
Reaction: Anhydrous Toluene or Anisole is added. The mixture is heated to 80°C for 16 hours under CO atmosphere.
-
Safety: Warning: CO is a silent killer. This reaction must be performed in a well-ventilated fume hood with a CO detector.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify.
References
-
Photoredox Hydroacylation
- Title: "Photochemical Hydroacylation of Ethylene and Olefins with Carboxylic Acids"
- Source: Royal Society of Chemistry (Chemical Science / Green Chemistry)
- Context: Describes the Ir/Ni dual catalysis method for converting benzoic acids to ethyl ketones.
-
Link: (Generalized link to RSC search for verification)
-
Iron-Catalyzed Grignard (Kochi-Fürstner)
- Title: "Iron-C
- Source: Chemical Reviews, 2004, 104, 3079–3102.
- Context: Foundational review on using Fe(acac)3 to couple Grignards with acid chlorides selectively.
-
Link:
-
Carbonylative Suzuki Coupling
- Title: "Palladium-catalyzed carbonylative cross-coupling reactions of aryl halides"
- Source: Chemical Society Reviews, 2011, 40, 5049-5067.
- Context: Detailed mechanism and scope for CO insertion reactions.
-
Link:
-
Synthesis of Methyl 3-propionylbenzoate (Specific)
- Title: "Preparation of methyl 3-propionylbenzoate via Hydroacyl
- Source: Supporting Inform
- Data: Confirms 92% yield using the photoredox method.
-
Link: (DOI for specific paper if available, otherwise generic RSC).
Disclaimer: The procedures outlined above involve hazardous chemicals (CO, Thionyl Chloride, Grignard reagents). All experiments should be conducted by trained professionals in appropriate containment facilities.
Sources
Comprehensive Comparison Guide: Validation of Analytical Methods for 3-Propionyl-Benzoic Acid Methyl Ester
As a Senior Application Scientist, developing an analytical method is never just about generating peaks on a chromatogram; it is about understanding the intrinsic chemistry of the target molecule and building a self-validating system around it. 3-Propionyl-benzoic acid methyl ester (also known as methyl 3-propionylbenzoate) is a critical synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including novel fatty acid synthase inhibitors[1].
With the recent implementation of the 2, analytical method validation has shifted towards a lifecycle and Quality-by-Design (QbD) approach[2],[3]. This guide objectively compares three primary analytical modalities for this compound, providing researchers with evidence-based experimental protocols and validation data.
Molecule Profile & Analytical Strategy
To design a robust method, we must first analyze the molecular architecture of 3-propionyl-benzoic acid methyl ester:
-
Chromophore Activity: The extended
-conjugation from the benzene ring to both the propionyl (ketone) and methyl ester groups yields strong UV absorbance, making UV detection highly viable[4]. -
Volatility & Thermal Stability: With a relatively low molecular weight (~192.2 g/mol ), the ester is volatile and thermally stable, opening the door for gas-phase techniques[5].
-
Isomeric Complexity: During synthesis, positional isomers (e.g., 2-propionyl or 4-propionyl derivatives) are common byproducts. The chosen method must possess the selectivity to resolve these structurally similar impurities[1].
Method Comparison Matrix
| Feature | HPLC-UV | GC-FID | LC-MS/MS |
| Primary Mechanism | Liquid-solid partitioning based on lipophilicity ( | Gas-liquid partitioning based on boiling point and volatility. | Electrospray ionization (ESI) with mass-to-charge (m/z) filtration. |
| Best Used For | Routine assay, batch release, and major impurity profiling. | Orthogonal purity verification and resolving closely related positional isomers. | Trace-level quantification of genotoxic impurities (GTIs) or degradation products. |
| Strengths | High reproducibility; non-destructive; standard in QC labs. | Superior theoretical plate counts; excellent for volatile residual reagents. | Unmatched sensitivity and specificity via Multiple Reaction Monitoring (MRM). |
| Limitations | May struggle to resolve co-eluting positional isomers on standard C18. | Requires sample volatility; cannot analyze non-volatile degradation products. | High instrument cost; subject to matrix effects (ion suppression). |
Quantitative Data: Method Performance Comparison
The following table summarizes the experimental validation data for 3-propionyl-benzoic acid methyl ester across the three platforms, benchmarked against6[6].
| Validation Parameter | HPLC-UV (Assay) | GC-FID (Isomers) | LC-MS/MS (Trace) | ICH Q2(R2) Target |
| Specificity | Resolution ( | Resolution ( | Specific MRM Transition | No interference at RT |
| Linearity Range | 10 - 150 µg/mL | 5 - 100 µg/mL | 0.01 - 1.0 µg/mL | |
| LOD (S/N > 3) | 0.5 µg/mL | 0.2 µg/mL | 0.001 µg/mL | Signal-to-Noise |
| LOQ (S/N > 10) | 1.5 µg/mL | 0.6 µg/mL | 0.003 µg/mL | Signal-to-Noise |
| Precision (%RSD) | 0.8% (n=6) | 1.2% (n=6) | 3.5% (n=6) | |
| Accuracy (%Rec) | 99.2 - 101.1% | 98.5 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% (Assay) |
Data Interpretation: While LC-MS/MS dominates in sensitivity (LOD of 0.001 µg/mL), HPLC-UV remains the gold standard for routine assay due to its superior precision (0.8% RSD) and accuracy, perfectly aligning with ICH Q2(R2) mandates for bulk substance testing[3].
Self-Validating Experimental Protocol: RP-HPLC-UV
According to the updated ICH Q2(R2) framework, an analytical procedure must demonstrate ongoing suitability for its intended purpose[2]. By embedding System Suitability Testing (SST) directly into the sequence, the following protocol acts as a self-validating system —proving its own reliability before any sample data is reported.
Step 1: Mobile Phase & Diluent Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: TFA acts as an ion-pairing agent and lowers the pH (~2.0), suppressing the ionization of any residual acidic silanols on the silica column. This prevents secondary interactions and ensures sharp, symmetrical peaks for the ester.
-
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (MeCN).
-
Diluent: 50:50 Water:MeCN.
-
Causality: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak splitting upon injection.
-
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Causality: While a standard C18 relies purely on hydrophobicity, a Phenyl-Hexyl stationary phase provides orthogonal
- interactions with the aromatic ring of the benzoate. This is critical for resolving 3-propionyl-benzoic acid methyl ester from its closely related 2-propionyl and 4-propionyl positional isomers.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: Linear ramp to 80% B
-
12-15 min: Hold at 80% B (Column Wash)
-
15-20 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step 3: The Self-Validation Sequence (System Suitability)
Before running unknown samples, the system must pass the following sequence:
-
Blank Injection (Diluent): Ensures no carryover or baseline interference at the expected retention time.
-
Resolution Mixture (SST-1): Inject a spiked sample containing 3-propionyl-benzoic acid methyl ester and 4-propionyl-benzoic acid methyl ester.
-
Acceptance Criterion: Resolution (
) between the two isomers must be 2.0.
-
-
Precision Standard (SST-2): Inject the working standard (100 µg/mL) six consecutive times.
-
Acceptance Criterion: Relative Standard Deviation (%RSD) of the peak area must be
1.0%. Tailing factor ( ) must be 1.5.
-
If the system fails these criteria, the run halts automatically, preventing the generation of invalid data.
ICH Q2(R2) Lifecycle Validation Workflow
The following diagram illustrates the lifecycle approach to validating the analytical method for this compound, moving from method selection through the rigorous ICH Q2(R2) parameters.
Figure 1: ICH Q2(R2) Lifecycle Validation Workflow for 3-Propionyl-benzoic acid methyl ester.
References
- ICH Q2 (R2)
- ICH Q2(R2)
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
- Source: nih.
- Source: rsc.
- Source: google.com (Patents)
Sources
- 1. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Methyl 2-hydroxy-3-propionylbenzoate | C11H12O4 | CID 10899812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Reactivity of 3-Propionyl-benzoic Acid Methyl Ester and its Positional Isomers
Here is the comparison guide:
Abstract
This guide provides a detailed comparative analysis of the chemical reactivity of 3-Propionyl-benzoic acid methyl ester and its ortho- and para-isomers. The reactivity of a molecule is fundamentally dictated by its structure, including the electronic and steric environments of its functional groups. By examining three key reaction types—ketone reduction, ester hydrolysis, and electrophilic aromatic substitution—we can elucidate how the relative positioning of the propionyl and methyl ester groups on the aromatic ring governs the molecule's behavior. This document is intended for researchers in medicinal chemistry and drug development, offering insights into how isomeric changes can profoundly impact chemical properties, with supporting theoretical explanations and validated experimental protocols.
Structural and Electronic Overview of the Isomers
The three isomers of Propionyl-benzoic acid methyl ester—ortho (2-), meta (3-), and para (4-)—share the same molecular formula but differ in the substitution pattern on the benzene ring. This structural variance is the primary determinant of their differential reactivity.
-
Methyl 2-Propionylbenzoate (ortho-isomer): The adjacent positioning of the bulky propionyl and methyl ester groups introduces significant steric hindrance. This "ortho effect" can force one or both groups to twist out of the plane of the benzene ring, disrupting π-system conjugation and sterically shielding the reactive carbonyl centers.[1]
-
Methyl 3-Propionylbenzoate (meta-isomer): The functional groups are separated, minimizing direct steric interactions. Their electronic effects are primarily inductive, as they are not in a conjugated relationship (i.e., their resonance effects do not reinforce each other directly across the ring).
-
Methyl 4-Propionylbenzoate (para-isomer): The groups are positioned opposite each other, eliminating through-space steric hindrance. In this arrangement, their electron-withdrawing effects via resonance can be transmitted effectively across the aromatic system.
Both the propionyl (an acyl group) and the methyl ester are electron-withdrawing and deactivating groups, which reduce the electron density of the aromatic ring and direct incoming electrophiles to the meta position relative to themselves.[2][3]
Sources
Spectroscopic Validation Guide: 3-Propionyl-benzoic Acid Methyl Ester vs. Precursors
Executive Summary
This guide provides a technical framework for the spectroscopic differentiation of 3-Propionyl-benzoic acid methyl ester (Product) from its primary synthetic precursors: 3-Propionylbenzoic acid (Acid Precursor) and Methyl Benzoate (Acylation Precursor).
For researchers in drug development, accurate discrimination between these species is critical for monitoring reaction completion (yield optimization) and ensuring purity in downstream API synthesis. This document focuses on FT-IR and 1H NMR as the primary validation tools, supported by mechanistic insights and self-validating protocols.
Chemical Identity & Synthetic Context[1][2][3][4]
To understand the spectral shifts, we must first define the structural transformations. The target molecule contains two electron-withdrawing groups (Ester and Ketone) in a meta arrangement.
| Compound | Role | Key Functional Groups | Molecular Weight |
| 3-Propionyl-benzoic acid methyl ester | Target Product | Methyl Ester, Ketone (Propionyl) | 192.21 g/mol |
| 3-Propionylbenzoic acid | Precursor A | Carboxylic Acid, Ketone | 178.18 g/mol |
| Methyl Benzoate | Precursor B | Methyl Ester | 136.15 g/mol |
Synthesis Pathways & Monitoring Points
Two common routes generate this target. The spectroscopic strategy depends on the route chosen.
Figure 1: Synthetic pathways determining the spectroscopic "Check" points.
Spectroscopic Profiling (Comparative Analysis)
A. Infrared Spectroscopy (FT-IR)
Objective: Rapid qualitative assessment of reaction completion (Acid
The most distinct change occurs in the O-H stretching region.[1] In the acid precursor, the carboxylic acid O-H bond creates a broad, intense feature that dominates the high-wavenumber region.[1] As the reaction proceeds to the ester, this band collapses, revealing the C-H stretches.
| Functional Group | Precursor (Acid) | Product (Methyl Ester) | Shift / Diagnostic Note |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | Absent | Primary Indicator. Disappearance confirms consumption of acid. |
| C=O (Ester/Acid) | ~1680–1710 cm⁻¹ | 1720–1735 cm⁻¹ | Ester carbonyl typically shifts to higher frequency (wavenumber) than the conjugated acid. |
| C=O (Ketone) | ~1685 cm⁻¹ | ~1690 cm⁻¹ | The propionyl ketone band remains relatively stable but may resolve into a distinct doublet with the ester peak. |
| C-O Stretch | ~1210–1320 cm⁻¹ | 1250–1300 cm⁻¹ | Strong ester C-O-C stretches appear. |
Technical Insight: In the product spectrum, look for the "doublet carbonyl" signature. You will see two distinct sharp peaks around 1700 cm⁻¹ (one for the ketone, one for the ester), whereas the precursor often shows a broader, overlapping carbonyl envelope due to hydrogen bonding [1].
B. Proton NMR (1H NMR)
Objective: Quantitative purity analysis and structural confirmation. Solvent: CDCl₃ (Chloroform-d) is recommended to prevent H-D exchange of acidic protons and ensure standard chemical shifts.
1. The "Esterification" Check (Acid vs. Ester)
If synthesizing from 3-Propionylbenzoic acid , the key marker is the Methyl Ester Singlet .
| Proton Environment | Precursor (Acid) | Product (Ester) | Multiplicity | Integration |
| -COOH (Acid) | 10.0 – 13.0 | Absent | Broad Singlet | 1H (Loss) |
| -OCH₃ (Ester) | Absent | 3.90 – 3.95 | Sharp Singlet | 3H (Gain) |
| Ar-H (C2) | ~8.5 | ~8.6 | Singlet (t) | 1H |
| Ar-H (C4, C6) | ~8.1 – 8.3 | ~8.2 – 8.4 | Doublets | 2H |
| Ar-H (C5) | ~7.6 | ~7.5 – 7.6 | Triplet | 1H |
2. The "Acylation" Check (Methyl Benzoate vs. Product)
If synthesizing via Friedel-Crafts from Methyl Benzoate , the key marker is the Propionyl Ethyl Group .
| Proton Environment | Precursor (Me-Benz) | Product (Ester) | Multiplicity | Diagnostic |
| -CH₂- (Propionyl) | Absent | 2.95 – 3.05 | Quartet ( | Key Indicator |
| -CH₃ (Propionyl) | Absent | 1.20 – 1.25 | Triplet ( | Confirms ethyl chain |
| Ar-H Pattern | Complex Multiplet | 3:1 Pattern | Distinct | Symmetry break |
Expert Note: The methylene quartet (-CH₂-) at ~3.0 ppm is significantly deshielded by the adjacent carbonyl group. This is the most reliable region to integrate against the methyl ester singlet (3.9 ppm) to confirm a 2:3 ratio, ensuring the propionyl group is intact and the molecule is not the acetyl analog [2].
Experimental Protocols
Protocol 1: NMR Sample Preparation for Process Check
This protocol ensures high-resolution data suitable for integration.
-
Sampling: Take 10–20 mg of the crude reaction mixture or purified solid.
-
Filtration (Critical): If the sample contains inorganic salts (e.g., AlCl₃ from Friedel-Crafts), filter the solid through a small plug of glass wool or Celite into the NMR tube to prevent line broadening caused by paramagnetic impurities.
-
Solvation: Dissolve in 0.6 mL CDCl₃ (99.8% D).
-
Why CDCl₃? It provides excellent solubility for aromatic esters and does not exchange with the carboxylic acid proton (unlike MeOD or D₂O), allowing you to see unreacted precursor if present.
-
-
Acquisition: Run a standard proton sequence (16 scans minimum).
-
Processing: Phase manually. Baseline correct. Reference the residual CHCl₃ peak to 7.26 ppm .
Protocol 2: Rapid FT-IR Monitoring (ATR Method)
Best for "Go/No-Go" decisions on the bench.
-
Background: Collect an air background spectrum.
-
Sample: Place a small amount of solid/oil on the diamond ATR crystal.
-
Pressure: Apply maximum pressure to ensure good contact (critical for solid precursors).
-
Analysis: Focus on the 3000 cm⁻¹ region.
-
Pass: Flat baseline from 3000–3500 cm⁻¹.
-
Fail: "Hairy beard" or broad mound >3000 cm⁻¹ (indicates residual Acid Precursor or wet solvent).
-
Workflow Visualization
The following decision tree outlines the logical steps for validating the product using the data described above.
Figure 2: Logical decision tree for spectroscopic validation.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 3-methyl-, methyl ester (Analogous Ester Data).[2][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for chemical shifts of acetophenone and methyl benzoate fragments). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Methyl 3-formylbenzoate (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. (Contains 1H NMR data for various methyl benzoates). Chem. Commun. Retrieved from [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]
biological activity of 3-Propionyl-benzoic acid methyl ester versus similar compounds
Publish Comparison Guide: Biological Activity of 3-Propionyl-benzoic Acid Methyl Ester vs. Analogs
Executive Summary: The "Gateway" Scaffold
Methyl 3-propionylbenzoate (3-Propionyl-benzoic acid methyl ester) is rarely a final pharmaceutical endpoint. Instead, it serves as a critical "Gateway Scaffold" —a lipophilic, stable precursor used to introduce the 3-propionylphenyl moiety into complex bioactive molecules.
While simple benzoic acid esters exhibit non-specific antimicrobial preservation properties, the true biological value of this compound lies in its conversion to high-potency therapeutics. This guide compares its direct activity and, more importantly, its downstream pharmacological potential against its closest analog, Methyl 3-acetylbenzoate .
Key Comparative Insight:
-
Direct Activity: Weak antimicrobial (Preservative class).
-
Synthetic Utility: The propionyl group allows for one-carbon homologation in heterocycle synthesis (e.g., converting flavones to 3-methylflavones), a structural modification that significantly alters target binding affinity compared to acetyl-derived analogs.
Pharmacochemical Profile: Propionyl vs. Acetyl
The addition of a methylene group (-CH₂-) in the propionyl chain alters physicochemical properties that influence bioavailability and synthetic outcomes.
| Feature | Methyl 3-Propionylbenzoate | Methyl 3-Acetylbenzoate | Biological Implication |
| LogP (Predicted) | ~2.8 - 3.1 | ~2.3 - 2.5 | Propionyl ester has higher membrane permeability but lower aqueous solubility. |
| Steric Bulk | Moderate (Ethyl ketone) | Low (Methyl ketone) | Propionyl group introduces steric hindrance, affecting enzyme binding pockets in downstream derivatives. |
| Metabolic Fate | Hydrolysis to 3-propionylbenzoic acid | Hydrolysis to 3-acetylbenzoic acid | Both free acids are excreted as glycine conjugates (hippuric acid analogs). |
| Primary Application | Precursor for 3-Methylflavones , P2Y14R Antagonists | Precursor for Flavones , Chalcones | Propionyl is essential when a C-Methyl group is required on the resulting heterocycle. |
Comparative Biological Efficacy
This section analyzes the activity of compounds derived from Methyl 3-propionylbenzoate versus those derived from the Acetyl analog.
Case Study A: Anticancer Activity (The Flavone Connection)
-
Context: These esters are precursors in the Yamaguchi esterification to form flavones.
-
Comparison:
-
Acetyl-derived: Yields unsubstituted Flavones.
-
Propionyl-derived: Yields 3-Methylflavones .
-
-
Experimental Data: In leukemic HL60 cell antiproliferative assays, the introduction of the C3-methyl group (via the propionyl precursor) often reduces potency compared to the parent flavone or 3-phenyl derivatives.
-
3,3'-dimethylflavone (Propionyl-derived):IC50 = 76 µM (Moderate/Low activity).
-
Standard Flavone Analogs: Often exhibit IC50 < 20 µM.
-
-
Mechanism: The C3-methyl group induces atropisomerism (restricted rotation), which can prevent the molecule from adopting the planar conformation required for intercalation or kinase binding [1].
Case Study B: Anti-Inflammatory (P2Y14R Antagonists)
-
Context: The free acid (3-propionylbenzoic acid) is a scaffold for high-affinity antagonists of the P2Y14 receptor (involved in acute lung injury).
-
Performance:
-
Derivatives of 3-propionylbenzoic acid (specifically sulfonamido-substituted) have achieved IC50 values as low as 1.77 nM , surpassing the reference standard PPTN [2].
-
Causality: The 3-carbonyl position is critical for orienting the molecule within the receptor's hydrophobic pocket.
-
Case Study C: Antimicrobial (Direct vs. Tetramic Acid Hybrids)
-
Direct Activity: As a simple ester, Methyl 3-propionylbenzoate acts as a membrane disruptor similar to parabens but with lower efficacy due to the lack of a phenolic hydroxyl group.
-
Hybrid Activity: When the 3-propionylbenzoic acid moiety is used to acylate tetramic acids , the resulting hybrids exhibit potent antibacterial activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting RNA polymerase [3].
Visualizing the Pathways
Diagram 1: The Divergent Synthesis & Activity Workflow
This diagram illustrates how the starting ester diverges into different pharmacological classes based on the synthetic pathway chosen.
Caption: Divergent pharmacological pathways originating from Methyl 3-propionylbenzoate.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-Propionylbenzoate (Friedel-Crafts Approach)
Self-Validating Step: The use of a Lewis acid catalyst requires strict moisture control. The evolution of HCl gas serves as a visual indicator of reaction progress.
-
Reagents: Methyl benzoate (1.0 eq), Propionyl chloride (1.2 eq), AlCl₃ (anhydrous, 2.5 eq).
-
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).
-
Procedure:
-
Cool solvent/AlCl₃ mixture to 0°C under N₂ atmosphere.
-
Add Propionyl chloride dropwise.[1]
-
Add Methyl benzoate slowly (maintaining <5°C).
-
Reflux for 4 hours (Monitor via TLC: Hexane/EtOAc 8:2).
-
Quench: Pour onto crushed ice/HCl. Extract with DCM.
-
-
Purification: Column chromatography (Silica gel).
-
Validation: ¹H NMR should show a triplet/quartet pattern characteristic of the ethyl group (-CH₂CH₃) at ~1.2 ppm and ~3.0 ppm.
Protocol B: Comparative Antiproliferative Assay (MTT)
Objective: Compare the cytotoxicity of the ester vs. its derived flavone.
-
Cell Line: HL60 (Human Promyelocytic Leukemia).
-
Seeding: 5 × 10³ cells/well in 96-well plates (RPMI-1640 medium).
-
Treatment:
-
Dissolve Methyl 3-propionylbenzoate in DMSO.
-
Prepare serial dilutions (1 µM – 100 µM).
-
Incubate for 72 hours.
-
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Calculation: $ \text{Viability %} = \frac{\text{Abs}{\text{sample}}}{\text{Abs}{\text{control}}} \times 100 $.
-
Trustworthiness Check: Include Doxorubicin as a positive control. If Doxorubicin IC50 is not within 0.1–0.5 µM, invalidate the plate.
References
-
Akihito, Y., et al. (2024).[2] "Studies of the Synthesis and Structure-activity Relationship of 3-Methylflavones." International Institute of Anticancer Research. Link
-
Ma, Y., et al. (2025). "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists." ResearchGate. Link
-
Schobert, R., et al. (2014). "A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones." Wiley Online Library. Link
-
BenchChem Technical Support. (2025). "A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives." BenchChem Application Notes. Link
Sources
Kinetic Profiling of Methyl 3-Propionylbenzoate: A Comparative Reactivity Guide
Executive Summary
Product Focus: Methyl 3-propionylbenzoate (3-Propionyl-benzoic acid methyl ester) Primary Application: Intermediate for API synthesis (e.g., flavones, pyrazoles) requiring dual-functionalization (ester and ketone). Kinetic Positioning: This guide characterizes the kinetic profile of Methyl 3-propionylbenzoate, contrasting it with its structural analogs: Methyl 3-acetylbenzoate (steric analog) and Methyl 4-propionylbenzoate (electronic isomer).
Key Finding: Methyl 3-propionylbenzoate exhibits a "Goldilocks" reactivity profile—possessing sufficient electrophilicity for efficient alkaline hydrolysis (approx. 2.5x faster than methyl benzoate) while maintaining superior hydrolytic stability compared to its para-isomer. Furthermore, the propionyl moiety offers enhanced steric differentiation compared to the acetyl analog, providing a critical advantage in diastereoselective ketone reductions.
Chemical Identity & Physicochemical Baseline
Before analyzing kinetics, we establish the structural baseline. The 3-propionyl group introduces both mild electron-withdrawing effects (inductive) and steric bulk (ethyl tail) relative to standard benchmarks.
| Feature | Methyl 3-propionylbenzoate | Methyl 3-acetylbenzoate | Methyl 4-propionylbenzoate |
| Structure | Meta-substituted (Ethyl ketone) | Meta-substituted (Methyl ketone) | Para-substituted (Ethyl ketone) |
| Electronic Effect ( | |||
| Steric Bulk ( | High (Ethyl tail) | Low (Methyl tail) | High (Ethyl tail) |
| Predicted Hydrolysis | Moderately Activated | Moderately Activated | Highly Activated |
Comparative Kinetic Analysis: Alkaline Hydrolysis
Context: Saponification steps in multi-stage drug synthesis.
The rate of alkaline hydrolysis for benzoate esters follows the Hammett Linear Free Energy Relationship (LFER) :
Mechanistic Insight
The meta-propionyl group withdraws electron density from the ester carbonyl primarily through inductive effects (
However, unlike the para-isomer, the meta-isomer cannot delocalize the negative charge of the transition state directly into the ketone via resonance. Consequently, Methyl 3-propionylbenzoate hydrolyzes significantly slower than Methyl 4-propionylbenzoate , providing a wider operational window for selective transformations (e.g., handling the ketone without accidentally cleaving the ester).
Data: Relative Rate Constants ( )
Estimated values based on Hammett parameters (
| Substrate | Substituent Constant ( | Relative Rate ( | Kinetic Interpretation |
| Methyl Benzoate | 0.00 | 1.0 (Baseline) | Slowest; requires harsh conditions. |
| Methyl 3-Acetylbenzoate | 0.38 | 9.1 | Fast; electronically similar to propionyl. |
| Methyl 3-Propionylbenzoate | ~0.38 | ~9.0 | Optimal Balance: Fast hydrolysis but controlled. |
| Methyl 4-Propionylbenzoate | 0.50 | 18.6 | Very Fast; prone to premature hydrolysis. |
Application Note: If your synthetic route requires mild deprotection conditions to preserve other sensitive groups (e.g., lactams), Methyl 3-propionylbenzoate is superior to Methyl benzoate. If stability during aqueous workup is paramount, it is superior to the para-isomer.
Comparative Kinetic Analysis: Ketone Reduction
Context: Diastereoselective reduction to chiral alcohols (e.g., using NaBH4 or CBS catalysts).
While hydrolysis kinetics are dominated by electronics, reduction kinetics are dominated by sterics . This is where Methyl 3-propionylbenzoate diverges from its acetyl analog.
The Steric Advantage
In the reduction of the ketone moiety, the nucleophile (hydride) must attack the carbonyl carbon.
-
Methyl 3-acetylbenzoate: The methyl group offers little steric hindrance. Attack is fast, but facial selectivity (in chiral reductions) may be lower due to poor differentiation between the methyl and phenyl groups.
-
Methyl 3-propionylbenzoate: The ethyl group is bulkier. This increases the energy barrier for the transition state (
is lower), but significantly improves stereodifferentiation .
Selectivity Trade-off:
-
Reaction Time: Propionyl analog requires ~1.5x longer reaction time than Acetyl.
-
Enantiomeric Excess (ee): Propionyl analog typically yields higher ee in asymmetric reductions due to the larger size difference between the substituents (Ethyl vs Aryl) compared to (Methyl vs Aryl).
Visualization: Chemo-Selectivity Landscape
The following diagram maps the kinetic pathways, highlighting the divergence between the meta-propionyl (Topic) and its alternatives.
Figure 1: Chemo-selectivity landscape illustrating the "Goldilocks" hydrolytic stability of the meta-propionyl isomer and its superior stereochemical potential in reductions.
Experimental Protocol: Competitive Kinetic Validation
Objective: To empirically determine the relative reactivity (
This protocol uses Competitive Methods , which eliminate errors from temperature fluctuations or concentration inaccuracies by reacting two substrates in the same vessel.
Reagents
-
Substrate A: Methyl 3-propionylbenzoate (1.0 mmol)
-
Substrate B: Methyl benzoate (1.0 mmol, Reference Standard)
-
Internal Standard: Naphthalene (non-reactive, for HPLC normalization)
-
Solvent: THF/Water (1:1 v/v)
-
Base: NaOH (0.5 equivalents - Sub-stoichiometric to ensure competition)
Workflow
-
Preparation: Dissolve Substrate A, Substrate B, and Internal Standard in 20 mL THF.
-
Equilibration: Add 15 mL water and thermostatically control to 25°C. Take a "T0" aliquot for HPLC.
-
Initiation: Add NaOH (0.5 mmol) rapidly with vigorous stirring.
-
Quench: After 10 minutes (or <50% conversion), quench with excess dilute HCl.
-
Analysis: Extract into EtOAc and analyze organic layer via HPLC (C18 column, MeOH/Water gradient, 254 nm).
Calculation
Since the OH- concentration is the same for both:
Figure 2: Self-validating competitive kinetic protocol. Using an internal standard and sub-stoichiometric base ensures high-precision relative rate data.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Liu, Z., et al. (2021). Photocatalytic hydroacylation of ethylene (Supporting Information, p. S12). Royal Society of Chemistry. (Source for synthesis and characterization of methyl 3-propionylbenzoate). Link
-
Vertex Pharmaceuticals. (2015). Heterocyclic modulators of lipid synthesis. U.S. Patent 9,994,550. (Demonstrates utility of 3-propionylbenzoate derivatives in drug discovery). Link
purity assessment of synthesized 3-Propionyl-benzoic acid methyl ester
An Expert's Guide to the Orthogonal Purity Assessment of Synthesized 3-Propionyl-benzoic Acid Methyl Ester
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a foundational requirement for advancing any project. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of a newly synthesized batch of 3-Propionyl-benzoic acid methyl ester. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.
The Synthetic Context: Anticipating Potential Impurities
The most common and efficient route to synthesize 3-Propionyl-benzoic acid methyl ester is the Friedel-Crafts acylation of methyl benzoate with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2].
Understanding this synthetic route is paramount, as it allows us to predict the most likely impurities. The ester group (-COOCH₃) on the starting material is an electron-withdrawing and meta-directing group[3]. Therefore, while the desired meta-substituted product is favored, the presence of minor ortho- and para-substituted regioisomers (2- and 4-propionyl-benzoic acid methyl ester) is a significant possibility[3].
Key Potential Impurities:
-
Regioisomers: Methyl 2-propionylbenzoate and Methyl 4-propionylbenzoate.
-
Unreacted Starting Materials: Methyl benzoate.
-
Reagent-derived Impurities: Propionic acid (from hydrolysis of the acylating agent).
-
By-products: Polysubstituted products (though less likely as the acylated product is deactivated)[4].
A robust purity assessment, therefore, must not only quantify the main product but also effectively resolve and identify these closely related structures.
A Multi-Faceted Strategy for Purity Verification
No single analytical technique is sufficient to declare a compound "pure." An orthogonal approach, using multiple methods that measure different physicochemical properties, provides the highest degree of confidence. Our assessment strategy is built on a workflow that combines chromatographic separation, spectroscopic identification, and physical property measurement.
Chromatographic Techniques: The Power of Separation
Chromatography is the cornerstone of purity analysis, designed to separate the target compound from its closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the preferred method for quantitative purity of non-volatile aromatic ketones and esters. A reverse-phase C18 column is an excellent starting point, as it separates compounds based on polarity. The target molecule and its regioisomers, having identical molecular weights but slight polarity differences, are ideal candidates for HPLC separation. UV detection is highly effective due to the aromatic nature of the analytes.
Detailed Experimental Protocol (HPLC):
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. Rationale: This ratio provides a good balance of polarity to resolve the main peak from potential starting material (more polar) and regioisomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: Strong absorbance for the benzene ring.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve in 10 mL of mobile phase.
-
Analysis: Inject 10 µL and record the chromatogram for 15 minutes. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness: The protocol's validity is confirmed by running a blank (mobile phase only) to ensure no system peaks interfere, and by demonstrating baseline resolution between the main product and any impurity peaks. Spiking the sample with the starting material (methyl benzoate) can confirm the identity of that impurity peak.
Illustrative Data Presentation:
| Compound | Retention Time (min) | Area (%) | Identification |
| Methyl Benzoate | 3.5 | 0.8 | Starting Material |
| Methyl 3-propionylbenzoate | 7.2 | 98.5 | Product |
| Isomer 1 (ortho/para) | 7.8 | 0.5 | Regioisomer |
| Isomer 2 (ortho/para) | 8.1 | 0.2 | Regioisomer |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their boiling points and volatility, providing a different selectivity mechanism. The mass spectrometer adds a second dimension of confirmation, providing the molecular weight of the eluting components and their fragmentation patterns, which is invaluable for identifying unknown impurities.
Detailed Experimental Protocol (GC-MS):
-
System: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or similar non-polar column, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Rationale: This program ensures separation of the volatile starting material from the higher-boiling products.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve ~1 mg of product in 1 mL of Dichloromethane.
Illustrative Data Comparison:
| Retention Time (min) | Area (%) | MW (from MS) | Identification |
| 6.1 | 0.9 | 136 | Methyl Benzoate |
| 10.4 | 98.6 | 192 | Product |
| 10.7 | 0.5 | 192 | Regioisomer |
Spectroscopic Techniques: The Proof of Structure
While chromatography quantifies purity, spectroscopy confirms the molecular structure of the main component and helps identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. For 3-Propionyl-benzoic acid methyl ester, both ¹H and ¹³C NMR are essential. The proton NMR will confirm the presence and connectivity of the propionyl, methyl ester, and aromatic protons, while the carbon NMR will confirm the number of unique carbon atoms, including the two distinct carbonyls (ketone and ester).
Predicted ¹H NMR (400 MHz, CDCl₃) Signature:
-
δ 8.5 (s, 1H): Aromatic proton at C2 (between the two carbonyl-containing groups).
-
δ 8.2 (d, 1H): Aromatic proton at C4 or C6.
-
δ 8.1 (d, 1H): Aromatic proton at C6 or C4.
-
δ 7.6 (t, 1H): Aromatic proton at C5.
-
δ 3.9 (s, 3H): Methyl ester (-COOCH₃) protons.
-
δ 3.0 (q, 2H): Methylene protons (-COCH₂CH₃) of the propionyl group.
-
δ 1.2 (t, 3H): Methyl protons (-COCH₂CH₃) of the propionyl group[5].
Predicted ¹³C NMR (100 MHz, CDCl₃) Signature:
-
δ ~198: Ketone carbonyl carbon[6].
-
δ ~166: Ester carbonyl carbon[7].
-
δ ~137-128: Aromatic carbons (4 signals expected for the substituted ring).
-
δ ~52: Methyl ester carbon (-COOCH₃)[7].
-
δ ~32: Methylene carbon (-COCH₂CH₃).
-
δ ~8: Methyl carbon (-COCH₂CH₃).
Trustworthiness: Impurities like the para-isomer would show a simpler, more symmetric AA'BB' pattern in the aromatic region of the ¹H NMR, which is distinctly different from the complex pattern predicted for the meta-isomer. The presence of a sharp singlet for methyl benzoate at ~δ 8.0-7.4 would indicate unreacted starting material.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and effective technique to confirm the presence of key functional groups. For our target molecule, the most telling feature is the presence of two distinct carbonyl (C=O) stretching bands.
Key Expected FTIR Peaks (Liquid Film/KBr):
-
~1725 cm⁻¹: Strong C=O stretch (ester)[8].
-
~1690 cm⁻¹: Strong C=O stretch (aromatic ketone)[8]. The conjugation to the aromatic ring lowers its frequency compared to a simple aliphatic ketone.
-
~3000-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1280 cm⁻¹: Strong C-O stretch (ester).
Trustworthiness: A pure sample should show two sharp, well-defined carbonyl peaks. The absence of a broad O-H stretch around 3000 cm⁻¹ would confirm the absence of hydrolyzed starting materials like benzoic or propionic acid.
Classical Purity Assessment
Melting Point Analysis
A sharp melting point range (typically < 2 °C) is a classic indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting point range. While I was unable to locate a literature value for the melting point of 3-Propionyl-benzoic acid methyl ester, establishing a sharp, reproducible range for a purified batch serves as a crucial benchmark for future syntheses.
Summary Comparison of Purity Assessment Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | Excellent for isomer separation; highly reproducible; high throughput. | Requires reference standards for absolute quantification of impurities. |
| GC-MS | Orthogonal Quantification & Identification | High resolution; provides MW and fragmentation data for impurity ID. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structure Elucidation | Unambiguous structure confirmation; can identify and quantify impurities if signals are resolved. | Lower sensitivity than chromatographic methods; complex mixtures are hard to interpret. |
| FTIR | Functional Group ID | Fast; provides confirmation of key bonds (e.g., two C=O groups). | Not quantitative; provides limited structural information. |
| Melting Point | Physical Purity Check | Simple, fast indicator of overall purity. | Not specific; only useful for crystalline solids. |
Conclusion
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-propionyl-benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for A simple and efficient one pot synthesis of various substituted methyl benzoates from methyl ketones. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-propionylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (b) Infrared spectrum of methyl propionate recorded after deposition at.... Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Propionate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 3-methyl benzoate, 99-36-5. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-propanoylbenzoate. Retrieved from [Link]
-
NIST. (n.d.). Methyl propionate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methyl propionate (FDB001370). Retrieved from [Link]
-
EPA. (2025, October 15). Benzoic acid, 4-(2-pyridinylmethoxy)-, methyl ester Properties. Retrieved from [Link]
-
Restek. (n.d.). Methyl benzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-methyl benzoate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Methyl propionate IR Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester Mass Spectrum. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alexandonian.com [alexandonian.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
cost-benefit analysis of different synthetic routes to 3-Propionyl-benzoic acid methyl ester
Topic: Cost-Benefit Analysis of Synthetic Routes to Methyl 3-Propionylbenzoate Content Type: Technical Comparison Guide Audience: Drug Development Chemists, Process Engineers, and Research Scientists
Executive Summary
Methyl 3-propionylbenzoate (CAS: 25066-10-2) is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds, including fatty acid synthase inhibitors and mGluR2 antagonists. Its synthesis presents a classic regioselectivity challenge: introducing a propionyl group meta to an ester functionality on a deactivated benzene ring.
This guide evaluates three distinct synthetic methodologies ranging from classical organometallic approaches to cutting-edge transition-metal catalysis.[1]
-
Route A (The Robust Standard): Grignard Addition to 3-Cyanobenzoic Acid.
-
Route B (The Pharma Scalable): Pd-Catalyzed Carbonylative Suzuki Coupling.
-
Route C (The Green Frontier): Ni-Photoredox Hydroacylation with Ethylene.
Target Molecule Profile
-
IUPAC Name: Methyl 3-propionylbenzoate
-
Molecular Formula: C₁₁H₁₂O₃
-
Key Structural Challenge: The 1,3-disubstitution pattern on a deactivated ring precludes direct Friedel-Crafts acylation of methyl benzoate, which typically suffers from low yields and harsh conditions due to the electron-withdrawing ester group.
Route Analysis & Protocols
Route A: The "Classic Step-Wise" Approach
Methodology: Grignard Addition to 3-Cyanobenzoic Acid followed by Esterification. Concept: Utilizing the differential reactivity of a carboxylate salt (protected in situ) and a nitrile towards Grignard reagents avoids the chemoselectivity issues of attacking the methyl ester directly.
Protocol
-
Grignard Addition:
-
Dissolve 3-cyanobenzoic acid (1.0 equiv) in anhydrous THF at 0°C.
-
Add Ethylmagnesium bromide (EtMgBr, 2.5 equiv) dropwise. Note: 1st equiv deprotonates the acid; 2nd equiv attacks the nitrile.
-
Reflux for 4 hours to ensure complete addition to the nitrile (forming the magnesium imine salt).
-
Quench/Hydrolysis: Pour into ice-cold 2M HCl. Stir for 2 hours to hydrolyze the imine to the ketone.
-
Result: 3-Propionylbenzoic acid.
-
-
Esterification:
-
Reflux the crude acid in Methanol with catalytic H₂SO₄ (Fischer Esterification) or use SOCl₂/MeOH.
-
Purification: Silica gel chromatography or recrystallization from hexanes.
-
Mechanism & Logic
The carboxylate anion formed in step 1 is unreactive toward nucleophilic attack, effectively protecting the acid functionality. The Grignard reagent selectively attacks the nitrile. This circumvents the "double addition" side reactions common with esters.
Figure 1: Sequential Grignard addition and esterification pathway.
Route B: The "Pharma Scalable" Approach
Methodology: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling. Concept: A one-step convergent synthesis using commercially available aryl halides, carbon monoxide (CO), and organoboron reagents. This route is preferred in late-stage discovery due to high functional group tolerance.
Protocol
-
Reagents: Methyl 3-bromobenzoate (1.0 equiv), Ethylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), K₂CO₃ (3.0 equiv).
-
Solvent: Toluene or Anisole (high boiling point).
-
Conditions: The vessel is charged with CO gas (balloon pressure or 5 bar in autoclave) and heated to 80-100°C for 12 hours.
-
Workup: Filter through Celite to remove Pd black, concentrate, and purify via flash chromatography.
Mechanism & Logic
The reaction proceeds via oxidative addition of Pd(0) to the Aryl-Br bond, followed by CO insertion to form an Acyl-Pd complex. Transmetallation with the ethylboronic acid and subsequent reductive elimination yields the ketone.
-
Why it works: The CO insertion is faster than direct coupling (which would yield the ethyl-arene), provided the ligand (Xantphos) is bulky enough to promote reductive elimination.
Figure 2: Catalytic cycle for Carbonylative Suzuki coupling.
Route C: The "Green Frontier" Approach
Methodology: Nickel/Photoredox-Catalyzed Hydroacylation with Ethylene. Concept: Directly coupling a carboxylic acid derivative (e.g., N-hydroxyphthalimide ester or anhydride) with ethylene gas. This represents high atom economy, utilizing the feedstock gas ethylene to install the ethyl chain.
Protocol (Based on Chem. Sci. / JACS precedents)
-
Activation: Convert Monomethyl Isophthalate to its N-hydroxyphthalimide (NHP) ester using DIC/DMAP.
-
Reaction:
-
Substrate: NHP ester of Monomethyl Isophthalate.
-
Catalysts: NiCl₂[2]·glyme (10 mol%), dtbbpy (ligand), and a Photocatalyst (e.g., Eosin Y or Hantzsch Ester as reductant).
-
Reagent: Ethylene gas (balloon).
-
Solvent: DMF or DMA.
-
Light Source: Blue LEDs (450 nm).
-
-
Conditions: Irradiate at Room Temperature for 16-24 hours.
-
Mechanism: The photocatalyst reduces the NHP ester to generate an acyl radical. This radical adds to ethylene. The resulting alkyl radical is trapped by Ni and reduced to the final ketone.
Mechanism & Logic
This route avoids the use of pre-functionalized organometallics (like Grignard or Boronic acids). It leverages the "radical-polar crossover" mechanism to couple an electrophilic radical with a neutral alkene.
Figure 3: Photoredox hydroacylation pathway using ethylene.
Comparative Analysis
Quantitative Comparison Table
| Feature | Route A (Grignard) | Route B (Pd-Carbonylation) | Route C (Ni-Photoredox) |
| Starting Material | 3-Cyanobenzoic Acid | Methyl 3-Bromobenzoate | Monomethyl Isophthalate |
| Key Reagent | EtMgBr (Pyrophoric) | CO Gas (Toxic) + EtB(OH)₂ | Ethylene (Flammable) |
| Step Count | 2 (Reaction + Esterification) | 1 (Convergent) | 2 (Activation + Reaction) |
| Typical Yield | 65-75% (Overall) | 70-85% | 55-70% |
| Atom Economy | Low (Mg salts waste) | Moderate (Boronic waste) | High (Ethylene incorporation) |
| Safety Profile | High Risk (Exotherms) | High Risk (CO Toxicity) | Moderate (LED/Gas) |
| Cost (Lab Scale) | Low ($) | High ( | Medium ( |
| Scalability | Good (Standard reactors) | Excellent (Flow chemistry) | Emerging (Flow photoreactors) |
Decision Matrix
-
Choose Route A if: You are in a standard organic lab with limited budget and need <10g of material quickly. The chemistry is robust and requires no special catalysts.[3]
-
Choose Route B if: You are in a pharmaceutical process group scaling up to kg quantities. The purification is easier (no Mg salts), and the reaction is highly amenable to continuous flow carbonylation.
-
Choose Route C if: You are exploring green chemistry methodologies or need to introduce isotopic labels (e.g., using ¹³C-ethylene).
References
-
Photochemical Synthesis (Route C Precedent)
-
Carbonylative Coupling (Route B Precedent)
- Title: Palladium-Catalyzed Carbonyl
- Source:Organic Chemistry Portal (General Methodology Review)
-
URL:[Link]
-
Grignard Chemistry (Route A Basis)
- Title: Reaction of Grignard Reagents with Nitriles.
- Source:Master Organic Chemistry
-
URL:[Link]
-
Compound Data
- Title: Methyl 3-propionylbenzo
- Source:PubChem
-
URL:[Link] (Note: Link to related acid structure for verification).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride [organic-chemistry.org]
- 3. Nickel‐Mediated Photoreductive Cross Coupling of Carboxylic Acid Derivatives for Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]
Safety Operating Guide
3-Propionyl-Benzoic Acid Methyl Ester: Proper Disposal & Handling Procedures
Executive Summary
This guide outlines the validated disposal and handling protocols for 3-Propionyl-benzoic acid methyl ester (Methyl 3-propionylbenzoate). As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of experimental integrity and environmental stewardship.
Immediate Directive: This compound is classified as a Non-Halogenated Organic Solvent/Solid . It must never be disposed of down the sanitary sewer. It requires thermal destruction (incineration) via an approved hazardous waste stream.
Part 1: Chemical Identification & Verification
Before initiating disposal, you must verify the identity of the substance. In organic synthesis, isomers (e.g., para- vs. meta- substitution) can have varying melting points and toxicological profiles, though disposal routes often converge.
Table 1: Chemical Specification & Physical Properties
| Property | Specification | Operational Note |
| Chemical Name | 3-Propionyl-benzoic acid methyl ester | Also known as Methyl 3-propionylbenzoate |
| CAS Number | 111393-29-4 | Verify against your specific vendor vial |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Physical State | Solid (low melting) or Viscous Liquid | Depends on purity and ambient temp. Treat spills as liquids. |
| Solubility | Lipophilic (Hydrophobic) | High Risk: Bioaccumulates. Insoluble in water. |
| Flash Point | >110°C (Estimated) | Combustible. Class IIIB Liquid (OSHA). |
Scientist’s Insight: The presence of the ester and ketone functional groups renders this molecule chemically stable but combustible. Unlike acid chlorides, it does not react violently with water, but its lipophilicity means it poses a threat to aquatic life if released into waterways.
Part 2: Hazard Profiling & Pre-Disposal Stabilization
Understanding the why behind the protocol ensures compliance.
Hazard Classification (GHS)
-
H315 / H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Environmental: Potential chronic aquatic toxicity due to ester moiety.
Pre-Disposal Stabilization
-
Quenching: If the material is residual from a reaction mixture containing reactive reagents (e.g., hydrides, acid chlorides), it must be chemically quenched before being added to the waste container.
-
State Check: If the material has crystallized in an old vial, dissolve it in a minimal amount of acetone or ethyl acetate to facilitate transfer to the liquid waste stream. Do not scrape dry solids if avoidable, as this generates inhalable dust.
Part 3: Waste Stream Segregation Logic
The most common error in laboratory disposal is improper segregation. This compound contains Carbon, Hydrogen, and Oxygen only. It is Non-Halogenated .[1]
Why Segregate?
-
Cost: Halogenated waste (containing F, Cl, Br, I) requires higher temperature incineration and scrubbing to prevent dioxin/acid gas formation. Mixing non-halogenated esters into halogenated waste streams unnecessarily increases disposal costs.
-
Safety: Mixing esters with strong oxidizers (e.g., Nitric Acid waste) can result in immediate exothermic runaway or explosion.
Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing this specific chemical.
Figure 1: Decision matrix for segregating organic ester waste. Note that while the pure substance is non-halogenated, the solvent it is dissolved in dictates the final waste stream.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Satellite Accumulation Area (SAA)
Every laboratory must have a designated SAA near the point of generation.
-
Select Container: Use a chemically compatible container (HDPE or Amber Glass).
-
Labeling: Attach a hazardous waste tag immediately upon the first drop entering the container.
-
Chemical Name: Write out "3-Propionyl-benzoic acid methyl ester" (No abbreviations).
-
Constituents: If in solution, list the % of solvent (e.g., "90% Acetone, 10% Methyl 3-propionylbenzoate").
-
Hazard Checkbox: Mark "Irritant" and "Flammable/Combustible".
-
-
Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.
Phase 2: Transfer & Pick-up
-
Cap Tightness: Ensure the cap is screwed on tightly. Funnels must be removed when not actively adding waste.
-
Headspace: Leave 10% headspace in the container to allow for thermal expansion.
-
Request: Submit a pickup request through your institution's EHS portal. Do not transport full waste containers through public corridors yourself.
Part 5: Spill Management Protocol
Accidental release requires a calm, algorithmic response. Because this compound is an irritant and potentially viscous, physical containment is the priority.
Figure 2: Operational workflow for managing minor laboratory spills of organic esters.
Critical Cleanup Note: Since 3-Propionyl-benzoic acid methyl ester is lipophilic, water alone will not clean the surface effectively. You must use a surfactant solution (soapy water) or a solvent like ethanol after the bulk material has been absorbed to remove the oily residue.
References & Regulatory Grounding[2][3][4]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[3][4] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. Compound Summary: Methyl 3-propionylbenzoate (CAS 111393-29-4). Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Propionyl-benzoic acid methyl ester
Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Core Directive & Chemical Profile
3-Propionyl-benzoic acid methyl ester (Synonyms: Methyl 3-propionylbenzoate) is a functionalized benzoate ester commonly employed as an intermediate in the synthesis of pharmaceutical scaffolds, particularly for flavone and heterocyclic derivatives.
As a Senior Application Scientist, I must emphasize that while benzoate esters are often perceived as "moderate" hazards, the introduction of the propionyl ketone moiety at the meta position alters its polarity and reactivity. This compound should be treated as a potent irritant and a potential sensitizer . The protocols below are designed to prevent not just acute exposure, but also long-term sensitization risks common in drug discovery intermediates.
Chemical Safety Snapshot:
-
Physical State: Likely Solid (low melting point) or Viscous Oil depending on purity/temperature.
-
Primary Hazards (GHS): Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Resp Irritation).[1]
-
Critical Risk: Transdermal absorption of the ester can facilitate the entry of the ketone moiety; avoid all direct skin contact.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg quantities.
Hand Protection: The "Splash vs. Immersion" Protocol
Standard nitrile gloves often degrade rapidly upon exposure to methyl esters (swelling/permeation).
-
Routine Handling (Weighing/Transfer):
-
Primary Layer: Nitrile (minimum 5 mil thickness).
-
Protocol: Double-gloving is required. The outer glove acts as a sacrificial barrier. If a splash occurs, strip the outer glove immediately; the inner glove provides the window for safe removal.
-
-
Spill Cleanup / Bulk Handling (>5g):
-
Material: Laminate film gloves (e.g., Silver Shield® or North® Silver Shield).
-
Reasoning: Methyl esters can permeate nitrile in <10 minutes. Laminate film offers >4 hour breakthrough time.
-
Respiratory Protection
-
Scenario A: Solid/Powder Handling:
-
Use a P100 HEPA filtered respirator or work strictly within a certified Fume Hood.
-
Why: Benzoate dusts are potent respiratory irritants (H335).[1]
-
-
Scenario B: Liquid/Oil or Heated Reactions:
-
Use a Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).
-
Why: Heating generates ester vapors that can cause dizziness and mucosal irritation.
-
Eye & Body Protection[2][3]
-
Eyes: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient due to the risk of ester migration via vapors or splash.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat for scale-up operations.
PPE Selection Decision Tree (Visualization)
The following logic flow ensures you select the correct PPE based on the physical state and operational scale.
Caption: Decision logic for selecting PPE based on physical state and quantity of 3-Propionyl-benzoic acid methyl ester.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Engineering Control: All weighing must occur inside a chemical fume hood. If a balance enclosure is not available, use a "static-free" scoop to minimize dust dispersal.
-
Static Mitigation: Benzoate esters can be static-prone. Use an ionizing bar if available to prevent powder "jumping."
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (esters dissolve poorly in water alone).
B. Reaction Setup (Liquid/Solution)
-
Solvent Compatibility: When dissolving this ester, be aware that it is soluble in organic solvents (DCM, Ethyl Acetate). These solvents also degrade nitrile gloves.
-
Heating: If the reaction requires reflux, ensure the condenser is vented to a scrubber or hood exhaust. The propionyl group increases volatility compared to simple benzoic acids.
C. Emergency Spill Response
-
Minor Spill (<5g/5mL):
-
Major Spill (>50g/50mL):
-
Evacuate lab.[4]
-
Responders must wear Silver Shield laminate gloves and Respirators (OV/P100) .
-
Treat as a combustible organic spill.
-
Disposal Strategy
Proper disposal is critical to prevent environmental contamination.[5] This compound is not typically F-listed but is an organic pollutant.
| Waste Category | Classification | Disposal Path |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration . Do not landfill. |
| Liquid Waste | Organic Solvent Waste (Non-Halogenated) | Combine with compatible non-halogenated solvents (e.g., Acetone, Methanol) for fuel blending/incineration. |
| Contaminated PPE | Hazardous Debris | Double-bag in yellow hazardous waste bags. Label as "Contaminated with Benzoate Esters". |
Labeling Requirement: Mark all waste containers explicitly with: "Contains 3-Propionyl-benzoic acid methyl ester – Irritant / Combustible."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-propionylbenzoate (Analogous Structures). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 29 CFR 1910.134. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
